3-(Ethylmethylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[ethyl(methyl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIRJGIJDODDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544921 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-17-5 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 3 Ethylmethylamino Phenol
2 N-Alkylation and Related Strategies
N-alkylation is a fundamental transformation in the synthesis of amines. For a molecule like this compound, this involves the introduction of methyl and ethyl groups onto the nitrogen atom of an aminophenol precursor. The selectivity of N-alkylation over O-alkylation is a critical challenge that is addressed through various catalytic and procedural choices.
Catalysis offers an efficient route to N-alkylation, often enabling reactions under milder conditions and with greater selectivity. Catalytic systems can be broadly categorized as homogeneous, heterogeneous, or metal-free.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the accessibility of the catalytic sites. Transition metal complexes, particularly those based on palladium and copper, are widely used for C-N cross-coupling reactions. nih.gov For instance, palladium-based catalysts featuring biarylmonophosphine ligands (e.g., BrettPhos) have proven highly effective for the selective N-arylation of 3-aminophenols with aryl bromides and chlorides. nih.gov While this demonstrates N-arylation rather than N-alkylation, the principle of using a soluble metal complex to selectively functionalize the amino group is a cornerstone of homogeneous catalysis. Similarly, copper-catalyzed systems, often employing ligands like picolinic acid, can facilitate the selective N-arylation of aminophenols. nih.gov These methodologies underscore the potential of tailored homogeneous catalysts to control chemoselectivity in aminophenol derivatization.
Table 1: Examples of Homogeneous Catalyst Systems for N-Arylation of Aminophenols
| Catalyst System | Metal | Ligand | Reactants | Selectivity |
|---|---|---|---|---|
| BrettPhos Precatalyst | Palladium | BrettPhos | 3-Aminophenol + Aryl Bromide/Chloride | N-Arylation |
| CuI / Picolinic Acid | Copper | Picolinic Acid | 3-Aminophenol + Aryl Iodide | O-Arylation |
This table illustrates catalyst systems used for the related N-arylation reaction, highlighting the principle of selective functionalization via homogeneous catalysis. nih.gov
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability, which are crucial for industrial applications. epa.gov The direct N-alkylation of amines with phenols can be achieved using supported palladium hydride (PdHx) catalysts. rsc.org This bi-functional catalyst facilitates a tandem reaction involving hydrogenation and amination under mild conditions and a hydrogen atmosphere. rsc.org Various other metal catalysts, including those based on nickel, copper, platinum, and Raney's nickel, are also employed for alcohol amination, a green method for synthesizing N-alkyl amines where water is the only byproduct. epa.govgoogle.com A patented process for a structurally similar compound, 3-(1-dimethylaminoethyl)phenol, utilizes heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney's nickel for a hydrogenation reaction, achieving high purity and yields that can approach 100%. google.com
Table 2: Heterogeneous Catalysts for N-Alkylation and Related Reactions
| Catalyst | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium Hydride (PdHx) on Al2O3 | Direct N-Alkylation | Phenols + Amines | Bi-functional catalyst; mild conditions. rsc.org |
| Pd/C (5% or 10%) | Reductive Amination | m-hydroxyphenylacetamide + Paraformaldehyde | High purity and yield. google.com |
| Raney's Nickel | Reductive Amination | m-hydroxyphenylacetamide + Paraformaldehyde | High purity and yield. google.com |
To circumvent the cost and potential toxicity associated with metal catalysts, metal-free N-alkylation methods have been developed. One such approach utilizes polynapthoquinone as an effective catalyst for the direct N-alkylation of aryl amines with alcohols. rsc.org This method operates under inert conditions at elevated temperatures, using a base like potassium tert-butoxide, and the catalyst can be recovered and reused with good to excellent results. rsc.orgrsc.org Another strategy for selective mono-N-alkylation involves the use of organoboron compounds. For example, 3-amino alcohols can be selectively mono-N-alkylated by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This chelation protects the alcohol and activates the amine for a subsequent reaction with an alkyl halide, followed by hydrolysis to release the N-alkylated product in high yield. organic-chemistry.org
Reductive amination is a highly versatile and widely used method for forming amines. masterorganicchemistry.comlibretexts.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgchemistrysteps.com This method effectively avoids the problem of multiple alkylations that can plague direct alkylation with alkyl halides. masterorganicchemistry.com
To synthesize this compound, a two-step reductive amination sequence could be envisioned starting from 3-aminophenol. First, reductive amination with formaldehyde (B43269) would yield 3-(methylamino)phenol. This intermediate could then undergo a second reductive amination with acetaldehyde (B116499) to furnish the final product. A key aspect of this protocol is the choice of reducing agent. Mild reducing agents are required that selectively reduce the imine intermediate without reducing the initial carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a common choice for this purpose, as it is less reactive than sodium borohydride (B1222165) (NaBH4) and performs well under the weakly acidic conditions (pH ~5) that favor imine formation. masterorganicchemistry.comyoutube.com Other specialized reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently used. masterorganicchemistry.com
Table 3: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines/iminium ions in the presence of carbonyls; effective in one-pot reactions. masterorganicchemistry.comwikipedia.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A mild and selective alternative to NaBH3CN, avoiding cyanide use. masterorganicchemistry.com |
| Sodium Borohydride | NaBH4 | Can be used, but is less selective and may reduce the starting aldehyde/ketone. masterorganicchemistry.com |
3 Multi-Component Reactions for Phenol-Amine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.comconicet.gov.ar This approach offers significant advantages in terms of step economy, time savings, and waste reduction, as it avoids the need to isolate and purify intermediates. conicet.gov.arnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs can generate complex phenol-amine scaffolds. For example, the Petasis reaction (or borono-Mannich reaction) is a three-component reaction between an amine, a carbonyl, and an organoboronic acid to form substituted amines. nih.gov A hypothetical MCR route to a related structure could involve the reaction of 3-aminophenol, an aldehyde, and a suitable third component to rapidly assemble a complex molecular architecture in a single, convergent step.
Chemical Reactivity and Transformation Studies
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) directly attached to the aromatic ring is weakly acidic and its oxygen atom is nucleophilic. This group strongly influences the molecule's reactivity, particularly in reactions involving alkylation, acylation, oxidation, and electrophilic substitution on the aromatic ring.
The oxygen of the phenolic hydroxyl group can act as a nucleophile, readily participating in O-alkylation and O-acylation reactions to form ethers and esters, respectively.
O-Alkylation involves the reaction of the phenoxide ion (formed by deprotonating the phenol (B47542) with a base) with an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial; for instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common condition for this transformation reddit.com. The reaction proceeds via a Williamson ether synthesis mechanism.
O-Acylation is the esterification of the phenol. ucalgary.ca This can be achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction can be promoted through either base catalysis, which increases the nucleophilicity of the phenol by converting it to the phenoxide ion, or acid catalysis, which increases the electrophilicity of the acylating agent. ucalgary.ca Catalyst- and solvent-free methods for the acetylation of phenols using acetic anhydride (B1165640) have also been developed, offering a greener approach to ester formation. mdpi.com
| Reaction Type | General Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | Ether (Ar-O-R) | Base (e.g., K₂CO₃, NaOH) in solvent (e.g., DMF, DMSO) reddit.com |
| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Ester (Ar-OCOR) | Base (e.g., Pyridine) or Acid Catalyst; or catalyst/solvent-free at elevated temperature ucalgary.camdpi.com |
Phenols, especially those with electron-donating substituents, can be oxidized to form quinones. The presence of the amino group in the meta position influences the oxidation potential. However, the oxidation of phenols to quinones typically occurs most readily when hydroxyl groups are positioned ortho or para to each other. youtube.com The oxidation of a monohydric phenol like 3-(Ethylmethylamino)phenol would likely proceed through a radical mechanism, potentially leading to polymerization or the formation of complex coupled products. scispace.com
Electrochemical methods can also be employed for the oxidation of phenols. The electrochemical oxidation of catechols (benzene-1,2-diols) to ortho-quinones is a well-studied process. researchgate.net These quinones are highly reactive electrophiles that can undergo subsequent reactions. researchgate.net While the direct oxidation of this compound to a simple quinone is less straightforward, oxidative processes can initiate polymerization or other transformations.
The phenolic hydroxyl group and the tertiary amino group are both powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.comucalgary.ca This strong activation is due to the ability of the oxygen and nitrogen lone pairs to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com
In this compound, the incoming electrophile will be directed to the positions ortho and para relative to these two groups.
Positions ortho to the -OH group: C2 and C6
Position para to the -OH group: C4
Positions ortho to the -N(Et)(Me) group: C2 and C4
Position para to the -N(Et)(Me) group: C6
The positions C2, C4, and C6 are all activated. The strong activating effect of these groups means that reactions can often proceed under milder conditions than those required for benzene. ucalgary.ca For example, the halogenation of phenols can occur even without a Lewis acid catalyst. byjus.comambeed.com Reaction with bromine water typically leads to poly-substitution, resulting in the precipitation of 2,4,6-tribromophenol (B41969) for phenol itself. byjus.com To achieve mono-substitution, milder conditions are necessary, such as performing the reaction in a less polar solvent like carbon disulfide at low temperatures. ambeed.comyoutube.com
| Position | Activation by -OH | Activation by -N(Et)Me | Overall Activation Status |
|---|---|---|---|
| C2 | Ortho | Ortho | Strongly Activated |
| C4 | Para | Ortho | Strongly Activated |
| C5 | Meta | Meta | Deactivated (relative to o/p) |
| C6 | Ortho | Para | Strongly Activated |
Phenols are well-known to undergo condensation reactions with aldehydes and ketones, particularly formaldehyde (B43269), often under acid- or base-catalyzed conditions. stackexchange.com The activated ortho and para positions of the phenol ring act as nucleophiles, attacking the electrophilic carbonyl carbon. This leads to the formation of hydroxymethylphenols, which can further react to form methylene-bridged polymers (resins), famously seen in the production of Bakelite. stackexchange.com Given the high activation of the ring in this compound, it would be expected to be highly reactive in such condensation reactions.
Phenols also participate in condensation reactions with other carbonyl compounds, such as ninhydrin, which can be a step in the synthesis of substituted salicylic (B10762653) acids. syntheticpages.org
Reactivity of the Tertiary Amine Functionality
The ethylmethylamino group is a tertiary amine. Tertiary amines are basic and nucleophilic, but they are generally non-reactive in electrophilic aromatic substitution beyond their directing and activating effects. Their primary reactivity involves reactions at the nitrogen atom itself.
Tertiary amines can be oxidized to form tertiary amine N-oxides. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The electrochemical oxidation of amines is another important pathway for their transformation. mdpi.com Such oxidation reactions can be a key step in the metabolism of amine-containing compounds and can also be utilized in organic synthesis. For instance, electrochemical C(sp³)–H oxidation adjacent to the nitrogen atom is a known reaction for protected amines, demonstrating the susceptibility of the amine functionality and its neighboring atoms to oxidative conditions. umn.edu
Quaternization and Salt Formation
The tertiary amino group in this compound serves as a nucleophilic center and a Brønsted-Lowry base, readily reacting with alkylating agents and acids.
Quaternization: The nitrogen atom, with its lone pair of electrons, can attack electrophilic carbon atoms of alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. This reaction, a type of N-alkylation, converts the neutral tertiary amine into a positively charged quaternary ammonium cation. The reaction typically proceeds by mixing the aminophenol with an excess of the alkylating agent, sometimes in a polar solvent. The resulting salt precipitates out of the solution or is isolated after solvent evaporation.
Salt Formation: As a basic compound, the amino group reacts with both inorganic and organic acids to form ammonium salts. For instance, treatment with hydrochloric acid (HCl) would yield this compound hydrochloride. This salt formation is an acid-base reaction that significantly increases the water solubility of the compound.
| Reaction Type | Reagent Example | Product Type | Key Features |
| Quaternization | Methyl Iodide (CH₃I) | 3-Hydroxy-N-ethyl-N,N-dimethylanilinium iodide | Formation of a C-N bond; Nitrogen bears a permanent positive charge. |
| Salt Formation | Hydrochloric Acid (HCl) | This compound hydrochloride | Acid-base reaction; Reversible protonation of nitrogen. |
Elimination Reactions
Quaternary ammonium salts derived from this compound can undergo elimination reactions under basic conditions, most notably the Hofmann elimination. This reaction is a key method for converting amines into alkenes.
The process involves two primary steps:
Exhaustive Methylation: The this compound is first treated with an excess of methyl iodide to form the quaternary ammonium iodide salt, specifically 3-hydroxy-N-ethyl-N,N-dimethylanilinium iodide. allen.in
Elimination: The iodide salt is then treated with a base, classically silver oxide (Ag₂O) in water, which generates the corresponding quaternary ammonium hydroxide (B78521). libretexts.orgbyjus.com Upon heating, the hydroxide ion acts as a base and abstracts a proton from the least sterically hindered β-carbon of the ethyl group. wikipedia.orgmasterorganicchemistry.com This results in an E2 elimination, yielding ethene, N,N-dimethyl-3-aminophenol, and water.
The regioselectivity of this reaction follows the Hofmann Rule , which predicts that the major alkene product will be the least substituted one. allen.inbyjus.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract the most accessible proton. wikipedia.orgmasterorganicchemistry.com
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and the ethylmethylamino (-N(Me)Et) groups. Both are ortho-, para-directing substituents. Their positions relative to each other (meta) create a complex pattern of regioselectivity.
The directing influence of the substituents is as follows:
-OH group (at C1): Directs electrophiles to positions C2, C4, and C6.
-N(Me)Et group (at C3): Directs electrophiles to positions C2, C4, and C6.
Therefore, positions C2, C4, and C6 are all strongly activated. The final product distribution will depend on the specific reaction conditions, the nature of the electrophile, and the steric hindrance at each position. Position 2 is sterically hindered by being flanked by two substituents. Positions 4 and 6 are generally the most favored for substitution.
Electrophilic Aromatic Substitution
Nitration: Nitration of phenols and anilines can be complex due to the sensitivity of these functional groups to the strongly acidic and oxidizing conditions of standard nitrating mixtures (HNO₃/H₂SO₄). quora.comkhanacademy.org Milder conditions are often employed to avoid side reactions like oxidation and to control the degree of nitration. ijcce.ac.irnih.govsharif.edu For this compound, nitration is expected to occur at the activated ortho- and para- positions relative to the hydroxyl and amino groups (C2, C4, C6). Given the steric hindrance at C2, the primary products are anticipated to be 4-nitro- and 6-nitro-3-(ethylmethylamino)phenol. The exact ratio of these isomers depends on factors like the solvent and the specific nitrating agent used. ijcce.ac.ir
Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine) can often proceed without a Lewis acid catalyst. youtube.com Reaction of this compound with bromine water would likely lead to polysubstitution, yielding 2,4,6-tribromo-3-(ethylmethylamino)phenol. Monohalogenation can be achieved under milder conditions, for instance, by using a non-polar solvent at low temperatures. youtube.com In the case of the related 3-aminophenol (B1664112), bromination tends to yield a mixture of 4-bromo and 6-bromo products, with substitution at the 2-position being sterically disfavored. researchgate.net A similar outcome is expected for this compound.
Sulfonation: Sulfonation of phenols is typically achieved by reaction with concentrated sulfuric acid. The reaction is temperature-dependent. At lower temperatures, the kinetically controlled product (ortho- to the -OH group) may be favored, while at higher temperatures, the thermodynamically more stable product (para- to the -OH group) often predominates. For this compound, sulfonation would be expected to yield a mixture of sulfonic acids, with substitution occurring at positions 4 and 6.
| Reaction | Reagent(s) | Expected Major Product(s) | Notes |
| Nitration | Dilute HNO₃ | 4-Nitro-3-(ethylmethylamino)phenol & 6-Nitro-3-(ethylmethylamino)phenol | Stronger conditions can lead to oxidation and dinitration. ijcce.ac.irnih.gov |
| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(ethylmethylamino)phenol & 6-Bromo-3-(ethylmethylamino)phenol | Use of Br₂(aq) leads to 2,4,6-tribromination. |
| Sulfonation | Conc. H₂SO₄ | 3-(Ethylmethylamino)-4-hydroxybenzenesulfonic acid & 5-(Ethylmethylamino)-2-hydroxybenzenesulfonic acid | Product distribution is temperature-dependent. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be substituted with at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (like a halide). The electron-withdrawing group is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
This compound itself is an electron-rich aromatic compound due to the presence of the -OH and -N(Me)Et groups. It lacks the necessary electron-withdrawing substituents to make the ring susceptible to nucleophilic attack. Therefore, this compound does not undergo SNAr reactions under standard conditions. For such a reaction to occur, the ring would first need to be functionalized with powerful electron-withdrawing groups, for example, through nitration.
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organohalide or pseudohalide (like a triflate). Therefore, to participate in such reactions, this compound must first be converted into a suitable derivative. For example, selective halogenation (e.g., bromination at the 4- or 6-position) would furnish a substrate for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A halogenated derivative, such as 4-bromo-3-(ethylmethylamino)phenol, could be coupled with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This would result in the formation of a new C-C bond, yielding a biphenyl (B1667301) derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds. wikipedia.orglibretexts.org For example, 4-bromo-3-(ethylmethylamino)phenol could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to introduce a new amino group onto the aromatic ring. nih.govacsgcipr.org
Mechanistic Investigations of Key Transformations
While specific mechanistic studies focused exclusively on this compound are not widely available in the literature, the mechanisms of its key transformations can be understood from well-established principles for related compounds.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov The electron-donating -OH and -N(Me)Et groups stabilize the positive charge in the intermediate, particularly when the electrophile attacks at the ortho or para positions, thus lowering the activation energy for substitution at these sites. Computational studies, such as those using Density Functional Theory (DFT) on related aminophenols, have been used to analyze the stability and reactivity of different isomers, confirming that the 3-aminophenol structure is generally less reactive (more stable) compared to its 2- and 4-isomers. researchgate.net This underlying stability influences the outcomes of subsequent reactions.
Hofmann Elimination: The mechanism is a concerted E2 (bimolecular elimination) process. libretexts.org The quaternary ammonium group is a poor leaving group until a strong base (hydroxide) is present and the system is heated. The base removes a β-hydrogen, and simultaneously, the C-N bond cleaves, and the C=C double bond forms. The preference for the anti-periplanar arrangement of the proton and the leaving group is typical, though syn-elimination can also occur. The steric bulk of the -N+(Me)₂(Et) group is the primary factor dictating the "Hofmann" regioselectivity. masterorganicchemistry.com
Reaction Pathway Elucidation using Kinetic and Isotopic Studies
Understanding the precise reaction pathways of substituted phenols like this compound is crucial for controlling reaction outcomes and optimizing synthetic processes. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms, providing insights into rate-determining steps, transition states, and the movement of atoms throughout a reaction.
Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., temperature, concentration of reactants) to determine the reaction order and activation energy. For phenolic compounds, kinetic studies often focus on reactions such as oxidation, electrophilic substitution, and catalytic coupling. For instance, the oxidation of various substituted phenolic compounds by hydroxyl radicals (•OH) has been shown to follow pseudo-first-order kinetics. mdpi.commdpi.com The rate of these reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethylmethylamino group in this compound, enhance the electron density of the ring, making it more susceptible to electrophilic attack and thus increasing the reaction rate compared to phenols with electron-withdrawing groups. mdpi.com
A general kinetic model for the degradation of phenol can be represented by the following rate law: Rate = k[Phenol]^a[Oxidant]^b where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the phenol and the oxidant. Experimental data from such studies allow for the calculation of key kinetic parameters.
| Parameter | Description | Typical Value for Phenol Oxidation | Reference |
| kobs (s-1) | Pseudo-first-order rate constant | 1.03 × 10-4 to 7.85 × 10-4 | mdpi.com |
| Ea (kJ/mol) | Apparent activation energy | 10 - 51 | mdpi.comresearchgate.net |
| Reaction Order | Dependence of rate on reactant concentration | Often first-order with respect to phenol | mdpi.com |
Isotopic Studies: Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D) to trace its path or to probe the mechanism through the kinetic isotope effect (KIE). nih.govyoutube.comlibretexts.org The KIE is the change in the reaction rate upon isotopic substitution and is a powerful indicator of whether a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org
For example, in the hydroxylation of phenols, a significant KIE (kH/kD values of 1.7 to 3.7) was observed when using deuterated resorcinol, indicating that the C-H bond cleavage is part of the rate-limiting step. nih.gov Conversely, the absence of a kinetic isotope effect for other phenols in the same study suggested a different mechanism where C-H bond breaking was not rate-determining. nih.gov Isotopic labeling experiments, including the use of ¹⁵N, can also be employed to track the fate of the amino group in reactions involving aminophenols, confirming its role and transformation pathway in the proposed mechanism. researchgate.netresearchgate.net
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
Catalysts in Phenol Transformations: Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), nickel (Ni), and copper (Cu), are widely used in reactions involving phenols. mdpi.comrsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net In the context of aminophenols, these catalysts are crucial for reactions like C-N bond formation (amination) and C-C bond formation (e.g., Suzuki-Miyaura coupling).
For instance, in the reductive amination of phenols, palladium-based catalysts supported on materials like carbon (Pd/C) or alumina (B75360) (Pd/Al2O3) have shown high activity and selectivity. mdpi.comrsc.org The catalyst support can influence the reaction by providing acidic sites that assist in steps like phenol hydrogenation. rsc.org The size of the metal nanoparticles is also critical; studies have shown that phenol amination can be a structure-sensitive reaction, with smaller, low-coordination sites on the catalyst surface favoring the reaction. rsc.org
Ligands in Controlling Selectivity and Efficiency: Ligands are organic molecules that bind to the metal center of a catalyst and modify its electronic and steric properties. This modification is key to controlling the catalyst's performance. In reactions of phenol derivatives, the choice of ligand can dramatically alter both reactivity and selectivity. nih.govnih.gov
In palladium-catalyzed C-H olefination reactions, for example, the use of specific amino acid derivatives as ligands can enhance the reactivity of the catalyst and tune the positional selectivity of the reaction. nih.gov Without a ligand, a reaction might yield a mixture of products or proceed slowly, but the addition of a suitable ligand can lead to a single desired product in high yield. nih.gov Similarly, in Suzuki-Miyaura cross-coupling reactions, the design of phosphine or N-heterocyclic carbene (NHC) ligands has been instrumental in improving the performance and selectivity of the coupling between phenol derivatives and boronic acids. mdpi.com
The table below summarizes the role of different catalytic systems in key transformations relevant to aminophenols.
| Reaction Type | Catalyst/Ligand System | Role of Catalyst/Ligand | Outcome | Reference |
| Reductive Amination | Pd/C, Rh/C | Facilitates hydrogenation of the phenol ring and subsequent condensation/hydrogenation steps. | Selective formation of secondary amines. | mdpi.comresearchgate.net |
| C-H Olefination | Pd(II) / Amino Acid Ligands | Ligand enhances catalyst reactivity and controls positional selectivity (ortho vs. meta/para). | High yield and selectivity of the desired olefinated product. | nih.gov |
| Suzuki-Miyaura Coupling | Ni or Pd / Phosphine or NHC Ligands | Ligands improve catalyst stability and performance, enabling coupling of less reactive phenol derivatives. | Efficient C-C bond formation to create biaryl structures. | mdpi.com |
| Ullmann Coupling | CuI / L-proline or picolinic acid | Catalyzes the formation of C-O bonds between phenols and aryl halides. | Synthesis of aryloxy phenols. | mdpi.com |
These studies underscore the importance of a rationally designed catalytic system, where the interplay between the metal, its ligands, and the support material dictates the efficiency and selectivity of chemical transformations involving this compound and related compounds.
Derivatization and Analogues: Synthesis and Structural Implications
Design Principles for 3-(Ethylmethylamino)phenol Analogues
The design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets and improving its drug-like properties. Key strategies involve systematic modifications to the phenyl ring, the phenolic hydroxyl group, and the amino nitrogen to explore structure-activity relationships (SAR).
Core design principles include:
Modulation of Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical for absorption, distribution, metabolism, and excretion (ADME) properties. Functionalization of the hydroxyl or amino groups can significantly alter this balance.
Electronic Effects: The electron-donating nature of both the hydroxyl and amino substituents influences the reactivity of the aromatic ring. Modifications can tune the pKa of the phenol (B47542) and the basicity of the amine, which can be crucial for target binding.
Steric Hindrance: Introducing bulky groups at or near the functional moieties can influence binding selectivity and metabolic stability. Steric hindrance can enforce a specific conformation or prevent unwanted interactions.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to analogues with improved potency, selectivity, or metabolic profiles. For example, the phenolic hydroxyl could be replaced with other hydrogen bond donors.
| Design Principle | Target Moiety | Example Modification | Predicted Structural Implication |
|---|---|---|---|
| Modulate Lipophilicity | Phenolic -OH | Alkylation to form an ether | Increases lipophilicity, removes H-bond donor capability |
| Tune Electronic Properties | Phenolic -OH | Esterification with an electron-withdrawing group | Decreases electron density of the ring, modifies pKa |
| Introduce Steric Bulk | Amino Nitrogen | Replacement of N-methyl with N-isopropyl group | Increases steric hindrance around the nitrogen atom |
| Bioisosteric Replacement | Phenolic -OH | Replacement with a sulfonamide (-NHSO₂R) or hydroxamic acid (-CONHOH) group | Maintains H-bond donor properties with different acidity and spatial arrangement |
Functionalization Strategies at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary target for derivatization due to its reactivity and its significant role as a hydrogen bond donor and its acidic nature. wikipedia.org Functionalization at this position can profoundly impact the molecule's electronic properties and its ability to interact with biological macromolecules.
Etherification and esterification are common strategies to modify the phenolic hydroxyl group. wikipedia.orgnih.gov These reactions replace the acidic proton of the hydroxyl group, thereby altering the molecule's polarity, hydrogen bonding capacity, and electronic profile.
Etherification: This reaction typically involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, followed by reaction with an alkylating agent (e.g., an alkyl halide or sulfate). organic-chemistry.org The formation of an ether linkage removes the hydrogen bond donating ability of the phenol and generally increases its lipophilicity. The electronic impact depends on the nature of the alkyl group introduced.
Esterification: Phenols can be converted to esters by reacting them with acylating agents such as acid chlorides or anhydrides, often in the presence of a base catalyst. mdpi.comresearchgate.net Esterification introduces a carbonyl group, which acts as a hydrogen bond acceptor. The electronic properties of the aromatic ring can be tuned by selecting acyl groups with electron-donating or electron-withdrawing substituents. Phenolic esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active phenolic compound. nih.gov
| Derivative Type | Example Reagent | Resulting Functional Group | Expected Change in Electronic Properties |
|---|---|---|---|
| Ether | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) | Slightly increases electron-donating character; removes acidity |
| Ether | Benzyl Bromide (BnBr) | Benzyloxy (-OBn) | Increases lipophilicity and steric bulk |
| Ester | Acetyl Chloride (CH₃COCl) | Acetate (B1210297) (-OCOCH₃) | Reduces electron-donating ability of the oxygen; acts as H-bond acceptor |
| Ester | Trifluoroacetic Anhydride (B1165640) ((CF₃CO)₂O) | Trifluoroacetate (-OCOCF₃) | Significantly reduces electron-donating ability due to the strong inductive effect of -CF₃ |
The conjugation of small molecules like this compound to larger, biologically relevant scaffolds such as polysaccharides, proteins, or peptides is a theoretical strategy to enhance therapeutic efficacy. tandfonline.com This approach aims to improve properties like water solubility, stability, and bioavailability, or to achieve targeted delivery. researchgate.netnih.gov
The phenolic hydroxyl group is an ideal handle for such conjugation. Theoretical conjugation strategies could involve:
Ester or Ether Linkages: The phenol could be linked to carboxyl or hydroxyl groups on a biopolymer scaffold through ester or ether bonds.
Carbamate (B1207046) Linkages: The phenol could react with isocyanate functionalities on a scaffold to form stable carbamate linkages.
Click Chemistry: The phenol could be functionalized with an azide (B81097) or alkyne group, allowing it to be "clicked" onto a biomacromolecule that has been correspondingly modified with a complementary functional group.
The resulting conjugate would possess the properties of both the small molecule and the macromolecular scaffold. For instance, conjugation to a water-soluble polymer like polyethylene (B3416737) glycol (PEGylation) could increase the molecule's circulation half-life, while conjugation to a targeting antibody could deliver it specifically to cancer cells. nih.gov
Functionalization Strategies at the Amino Nitrogen
The tertiary amino group in this compound is a site of positive charge at physiological pH and a key determinant of the molecule's basicity and nucleophilicity. Modifications at this site are aimed at altering steric bulk and electronic characteristics.
N-Alkylation: As a tertiary amine, the nitrogen atom can undergo further alkylation with a suitable alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly increasing the molecule's hydrophilicity and altering its interaction with biological targets. The choice of the alkylating agent allows for the introduction of various groups, thereby tuning the steric and electronic environment around the nitrogen center.
N-Acylation: Direct N-acylation of the tertiary amine is not possible. However, N-acyl analogues can be synthesized through a dealkylation-acylation sequence. nih.gov For instance, one of the alkyl groups (e.g., methyl) could be selectively removed using reagents like α-chloroethyl chloroformate (von Braun reaction), followed by hydrolysis to yield the secondary amine. This secondary amine is then available for acylation with various acid chlorides or anhydrides, providing access to a wide range of amide analogues. researchgate.net This multi-step strategy allows for significant tuning of the electronic properties, as the resulting amide group is electronically neutral and can act as a hydrogen bond donor.
| Reaction | Description | Example Reagent | Structural Outcome |
|---|---|---|---|
| N-Alkylation | Forms a quaternary ammonium salt. | Propyl Iodide (CH₃CH₂CH₂I) | Permanent positive charge, increased hydrophilicity. |
| N-Dealkylation followed by N-Acylation | A two-step process to create amide analogues. | 1. α-Chloroethyl chloroformate 2. Benzoyl Chloride | Replaces an N-alkyl group with an N-acyl group, removing basicity. |
As with N-acylation, the direct formation of amides and sulfonamides from the tertiary amine of this compound is not feasible. Synthesis of these important analogues requires alternative strategies, typically by building the molecule from a different precursor.
A common synthetic route would start with 3-aminophenol (B1664112). The primary amino group of 3-aminophenol can be readily acylated with an acid chloride (R-COCl) to form an amide or reacted with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. nih.govbrieflands.com Sulfonamides are a particularly important class of functional groups in medicinal chemistry. nih.gov Following the formation of the amide or sulfonamide linkage, the nitrogen atom can be sequentially alkylated, for example, through reductive amination with acetaldehyde (B116499) and then formaldehyde (B43269) (in the presence of a reducing agent like sodium cyanoborohydride), to introduce the ethyl and methyl groups, respectively, yielding the desired tertiary amine analogue.
This synthetic approach allows for broad diversification, as a wide variety of acyl and sulfonyl chlorides can be employed, leading to analogues with finely tuned steric and electronic properties at the nitrogen substituent.
Structural Modifications of the Aromatic Ring
Alterations to the aromatic core of this compound through the introduction of various substituents can profoundly influence its electronic and steric properties. Electrophilic aromatic substitution is a primary strategy for achieving such modifications.
The introduction of halogen atoms onto the aromatic ring of this compound is typically achieved through electrophilic halogenation. The directing effects of the hydroxyl (-OH) and the ethylmethylamino (-N(CH₃)(C₂H₅)) groups, both of which are ortho-, para-directing, play a crucial role in determining the regioselectivity of the reaction. Due to the meta-positioning of these two groups relative to each other, the positions ortho and para to both groups (positions 2, 4, and 6) are activated towards electrophilic attack.
In the case of 3-aminophenol, bromination with bromine water is known to proceed readily, yielding the 2,4,6-tribromo derivative. This high reactivity is attributed to the strong activating nature of the amino and hydroxyl groups. For N,N-dialkylated derivatives such as this compound, similar high reactivity is expected.
Experimental studies on the bromination of phenols provide a general framework for these reactions. For instance, the bromination of phenol with bromine in an aqueous solution leads to the formation of 2,4,6-tribromophenol (B41969) in nearly quantitative yield prepchem.com. A similar outcome can be anticipated for this compound, where the positions 2, 4, and 6 are all activated. Steric hindrance from the ethylmethylamino group might slightly influence the distribution of isomers in cases of partial halogenation, but with an excess of the halogenating agent, polyhalogenation is likely to occur.
| Substrate | Halogenating Agent | Solvent | Conditions | Product(s) | Yield | Reference |
| Phenol | Bromine Water | Water | Room Temperature | 2,4,6-Tribromophenol | Quantitative | prepchem.com |
| 3,5-Dimethylphenol | Bromine | Water | Not specified | 2,4,6-Tribromo-3,5-dimethylphenol | 90% | prepchem.com |
| This compound | Bromine Water (Predicted) | Water | Room Temperature | 2,4,6-Tribromo-3-(ethylmethylamino)phenol | High (Predicted) | N/A |
This is an interactive data table. Users can sort and filter the data.
The introduction of alkyl and alkoxy groups onto the aromatic ring of this compound can be achieved through various synthetic methods, including Friedel-Crafts reactions and Williamson ether synthesis followed by aromatic substitution.
Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, with highly activated substrates like phenols and anilines, the reaction can be challenging to control due to the strong interaction of the Lewis acid catalyst with the lone pairs of electrons on the oxygen and nitrogen atoms, which can deactivate the catalyst and the ring. Despite these challenges, alkylation is possible under specific conditions. For instance, the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst can yield 4-tert-butylphenol, demonstrating the feasibility of such transformations acs.orgresearchgate.net. The para-selectivity in this case is often driven by steric hindrance at the ortho positions echemi.com. For this compound, alkylation would be expected to occur at the activated 2, 4, and 6 positions, with the potential for polyalkylation.
Alkoxylation: The synthesis of alkoxy-substituted derivatives can be approached by first introducing the alkoxy group to a precursor molecule, followed by the formation of the aminophenol structure. For example, the synthesis of 3-[ω-(substituted phenoxy)alkoxy]flavones involves the reaction of an α-(3-flavonyloxy)-ω-bromoalkane with a substituted phenol researchgate.net. A similar strategy could be envisioned for the synthesis of alkoxy-substituted this compound derivatives.
| Reaction Type | Reagents | Catalyst/Conditions | Expected Product on this compound | Key Considerations |
| Friedel-Crafts Alkylation | t-Butyl alcohol | Acid Catalyst | 2/4/6-tert-Butyl-3-(ethylmethylamino)phenol | Catalyst deactivation, polyalkylation, steric hindrance favoring para-substitution. |
| Williamson Ether Synthesis (on a precursor) | Alkyl halide, Substituted phenol | Base | Alkoxy-substituted this compound derivative | Requires a multi-step synthesis. |
This is an interactive data table. Users can sort and filter the data.
Stereochemical Control in Analogous Chiral Derivatives
The introduction of chirality into analogues of this compound opens up possibilities for developing compounds with specific stereochemical properties. This can be achieved through enantioselective and diastereoselective synthetic methods.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound analogues, this could involve the creation of a stereocenter, for example, on a substituent attached to the aromatic ring or on the amino group's alkyl chains.
A prominent strategy for the enantioselective synthesis of chiral amino alcohols involves the asymmetric reduction of α-amino ketones. Ruthenium-catalyzed asymmetric transfer hydrogenation has been shown to be highly effective for this purpose, yielding chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) acs.org. This methodology could be adapted to synthesize chiral side chains that are subsequently attached to a phenol ring to create chiral analogues of this compound.
Biocatalysis offers another powerful approach. Engineered amine dehydrogenases (AmDHs) have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversions and enantiomeric excess researchgate.netacs.orgmanchester.ac.uk. This enzymatic approach provides a green and highly selective route to chiral building blocks that could be incorporated into the target molecular framework.
| Method | Key Transformation | Catalyst/Enzyme | Potential Application for Chiral Analogues | Reported Enantioselectivity |
| Asymmetric Transfer Hydrogenation | Reduction of α-amino ketones | Ruthenium-based chiral catalysts | Synthesis of chiral amino alcohol side chains. | >99% ee acs.org |
| Biocatalytic Reductive Amination | Asymmetric amination of α-hydroxy ketones | Engineered Amine Dehydrogenases (AmDHs) | Synthesis of chiral vicinal amino alcohol building blocks. | >99% ee researchgate.netacs.orgmanchester.ac.uk |
This is an interactive data table. Users can sort and filter the data.
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to control the relative configuration of these centers. For analogues of this compound with multiple chiral centers, diastereoselective reactions are essential for obtaining the desired stereoisomer.
One-pot, multi-component reactions can be designed to achieve high diastereoselectivity. For instance, a highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been developed through a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction oup.com. Such tandem reactions, where multiple bonds and stereocenters are formed in a single operation, offer an efficient pathway to complex molecules.
Another approach involves the diastereoselective synthesis of β-amino carbonyl compounds through a three-component Mannich condensation reaction of diazo compounds, boranes, and acyl imines under catalyst-free conditions, which proceeds with high anti-diastereoselectivity nih.gov. These methods highlight the potential for creating complex, multi-chiral analogues of this compound with precise control over their stereochemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and type of hydrogen and carbon atoms in unique chemical environments. For 3-(Ethylmethylamino)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, the N-methyl protons, and the phenolic hydroxyl proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the nine carbon atoms. libretexts.orgbhu.ac.indocbrown.infolibretexts.org
While specific experimental data for this compound is not widely published, a predicted ¹H and ¹³C NMR chemical shift assignment, based on established substituent effects on a phenol (B47542) ring, is presented below. The chemical shifts are influenced by the electron-donating amino group and the hydroxyl group. pdx.eduoregonstate.edudocbrown.infolibretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (-OH) | ~8.5-9.5 (broad s) | ~156-158 |
| 2 | ~6.1-6.3 (d) | ~102-104 |
| 3 (-N(CH₃)(CH₂CH₃)) | - | ~150-152 |
| 4 | ~6.8-7.0 (t) | ~130-132 |
| 5 | ~6.1-6.3 (d) | ~106-108 |
| 6 | ~6.0-6.2 (s) | ~100-102 |
| N-CH₃ | ~2.8-3.0 (s) | ~35-40 |
| N-CH₂CH₃ | ~3.2-3.4 (q) | ~45-50 |
| N-CH₂CH₃ | ~1.1-1.3 (t) | ~12-15 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edunanalysis.comresearchgate.net
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the -CH₂- and -CH₃ protons of the ethyl group. It would also reveal the coupling network among the aromatic protons on carbons 4, 5, and 6.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nanalysis.com An HSQC spectrum would definitively link each proton signal (e.g., from the N-methyl, N-ethyl, and aromatic C-H groups) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is crucial for piecing together the molecular skeleton. For instance, the N-CH₃ protons would show correlations to the N-CH₂ carbon and to the aromatic carbons C-2 and C-4. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern on the phenol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. researchgate.netresearchgate.net In the solid state, molecules are fixed in a crystal lattice, which can lead to different crystalline forms known as polymorphs. These polymorphs can have distinct physical properties.
For phenolic compounds, ssNMR can be used to:
Identify and Characterize Polymorphs : Different polymorphs of this compound would yield distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (like hydrogen bonding involving the phenolic -OH).
Analyze Supramolecular Structures : ssNMR can probe intermolecular hydrogen bonding and other non-covalent interactions that define the supramolecular assembly in the crystal. This is particularly relevant for phenols, where hydrogen bonding networks are common.
Study Molecular Dynamics : Techniques like variable temperature ssNMR can provide information on the motion of specific parts of the molecule, such as the rotation of the methyl and ethyl groups, in the solid state.
Solid-phase extraction techniques can also be coupled with NMR to enhance the profiling and analysis of phenolic compounds in complex mixtures. acs.orgnih.gov
The computational prediction of NMR chemical shifts has become a powerful tool for validating proposed structures and assigning experimental spectra. nih.govfrontiersin.org Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule and thereby predict the corresponding chemical shifts. bohrium.comnih.govacs.org
This process typically involves:
Generating a 3D model of the proposed structure of this compound.
Performing a geometry optimization to find the lowest energy conformation(s).
Calculating the NMR shielding constants for each atom using a suitable level of theory (e.g., GIAO-DFT).
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).
By comparing the predicted chemical shifts with the experimental values, researchers can gain high confidence in the structural assignment. Discrepancies between calculated and experimental data can indicate an incorrect structure or highlight conformational effects not captured by the computational model. The growing field of machine learning is also being applied to predict NMR shifts with increasing accuracy and speed. nih.govfrontiersin.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. For this compound, which has a molecular formula of C₉H₁₃NO, the expected exact mass can be calculated.
Theoretical Exact Mass for C₉H₁₃NO
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 9 | 12.000000 | 108.000000 |
| ¹H | 13 | 1.007825 | 13.101725 |
| ¹⁴N | 1 | 14.003074 | 14.003074 |
| ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 151.099714 |
An experimental HRMS measurement yielding a mass very close to 151.0997 Da would strongly confirm the elemental formula C₉H₁₃NO for the molecular ion [M]⁺ or [M+H]⁺. youtube.com
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. wikipedia.orgnationalmaglab.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation (often through collision-induced dissociation, CID), and the resulting product ions are mass-analyzed. unt.eduyoutube.com
The fragmentation of N-alkylated aminophenols typically involves cleavages adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the aromatic ring. For the [M+H]⁺ ion of this compound (m/z 152), likely fragmentation pathways would include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N-CH₂ bond would result in a stable fragment ion.
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would yield another characteristic fragment.
Loss of ethene (C₂H₄): A rearrangement followed by the loss of a neutral ethene molecule is a common pathway for ethylamino compounds.
Plausible MS/MS Fragments for Protonated this compound ([C₉H₁₄NO]⁺) These fragments are predicted based on common fragmentation rules for similar compounds.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 152.1126 | Ethene (C₂H₄) | 124.0757 | [C₇H₁₀NO]⁺ |
| 152.1126 | Methyl radical (•CH₃) | 137.0886 | [C₈H₁₁NO]⁺ |
| 152.1126 | Ethyl radical (•C₂H₅) | 123.0706 | [C₇H₉NO]⁺ |
By analyzing the masses and relative abundances of these product ions, the connectivity of the ethyl and methyl groups to the aminophenol core can be confirmed, thus providing robust structural verification. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for analyzing biomolecules and organic compounds, including phenolic derivatives. researchgate.netnih.gov In the positive-ion mode, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺.
This technique is particularly valuable for gaining mechanistic insights into chemical reactions. By analyzing the reaction mixture at various time points, ESI-MS can identify reactants, products, and transient intermediates. The fragmentation patterns observed in the mass spectrum can further aid in structural confirmation. For instance, in-source fragmentation of compounds similar to this compound, such as phenethylamines, can lead to the loss of the amine group. researchgate.net For this compound, potential fragmentation pathways could involve the cleavage of the ethyl or methyl groups from the nitrogen atom. By coupling liquid chromatography with ESI-MS/MS, researchers can separate complex mixtures and obtain detailed structural information on individual components, which is crucial for identifying biologically active phenolic compounds in various extracts. nih.govmdpi.comnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com These two methods are complementary; IR spectroscopy relies on the absorption of light when there is a change in the dipole moment of the molecule during a vibration, while Raman spectroscopy is based on the inelastic scattering of light due to a change in the molecule's polarizability. ksu.edu.sa IR is particularly sensitive to polar bonds like O-H, whereas Raman is more sensitive to non-polar, homo-nuclear bonds such as C-C bonds in an aromatic ring. ksu.edu.sa
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The precise frequencies of these bands can provide information about the molecule's structure and bonding environment. Based on established group frequencies for phenols and related aromatic compounds, the following assignments can be predicted. core.ac.ukresearchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Stretching | Phenolic O-H | 3550-3200 (Broad) |
| Stretching | Aromatic C-H | 3100-3000 |
| Asymmetric/Symmetric Stretching | Aliphatic C-H (in CH₃, CH₂) | 2960-2850 |
| Stretching | Aromatic C=C | 1600-1450 |
| Bending | Aliphatic C-H | 1470-1450 |
| In-plane Bending | Phenolic O-H | 1440-1260 |
| Stretching | Aromatic C-N | 1350-1250 |
| Stretching | Phenolic C-O | 1260-1200 |
| Out-of-plane Bending | Aromatic C-H | 900-675 |
This table presents expected vibrational frequencies for this compound based on typical values for its constituent functional groups.
In-situ IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, is a powerful Process Analytical Technology (PAT) for real-time monitoring of chemical reactions. mdpi.commt.comyoutube.com This technique allows chemists to track the concentration changes of key reaction species (reactants, intermediates, and products) directly in the reaction vessel without the need for sampling. mt.com
For a reaction involving this compound, such as its synthesis or a subsequent derivatization, in-situ FTIR can provide critical data. nih.gov For example, one could monitor the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of bands specific to the this compound product, such as the phenolic O-H or C-O stretching bands. mdpi.com This real-time data enables the elucidation of reaction mechanisms, the identification of kinetics, and the precise determination of reaction endpoints, leading to improved process control and safety. mt.comwiley.com
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Chromophore Characterization
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH) and ethylmethylamino (-N(CH₃)(C₂H₅)) groups act as auxochromes, modifying the absorption properties of the benzene ring. Both are electron-donating groups that cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. For comparison, phenol exhibits an absorption maximum (λmax) at approximately 275 nm. docbrown.info The presence of the powerful electron-donating amino group is expected to shift this absorption significantly into the near-UV range.
The position, intensity, and shape of UV-Vis absorption bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. tandfonline.comkoreascience.kr These shifts arise from differential solvation of the molecule's ground and excited electronic states due to physical interactions like dipole-dipole forces or specific interactions such as hydrogen bonding. tandfonline.combau.edu.lb
For this compound, a polar molecule capable of acting as a hydrogen bond donor (via the -OH group) and acceptor, solvent effects are expected to be significant.
Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the solute. Such interactions can lead to shifts in the absorption maxima. For π→π* transitions, which are common in aromatic systems, an increase in solvent polarity often leads to a bathochromic (red) shift as the more polar excited state is stabilized to a greater extent than the ground state. koreascience.kr
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): In these solvents, dipole-dipole interactions are the primary mode of stabilization. The extent of the spectral shift will depend on the change in the molecule's dipole moment upon electronic excitation.
Nonpolar Solvents (e.g., cyclohexane, hexane): In these environments, solute-solvent interactions are minimal, and the resulting spectrum is often considered similar to that of the isolated molecule in the gas phase. tandfonline.com
The study of solvent effects provides valuable information about the nature of the electronic transition and the differences in polarity between the ground and excited states. researchgate.netrsc.org
| Solvent Type | Primary Interaction | Expected Effect on π→π Transition* |
| Nonpolar (e.g., Hexane) | van der Waals forces | Baseline absorption spectrum |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Moderate bathochromic (red) shift |
| Polar Protic (e.g., Ethanol) | Hydrogen bonding | Significant bathochromic (red) shift |
This table outlines the expected influence of different solvent types on the UV-Visible absorption spectrum of this compound.
Upon absorption of a photon, this compound is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo several deactivation processes to return to the ground state. The study of these pathways is crucial for understanding the molecule's photochemistry and photophysics. nsf.gov
Key photophysical pathways for phenolic compounds include:
Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon. Many phenolic compounds are known to be fluorescent.
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically very fast.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the S₁ state to a lower-energy triplet state (T₁).
Photochemical Reaction: The molecule in the excited state may have sufficient energy to undergo chemical reactions that are not accessible in the ground state. For phenols, a known photochemical pathway is the fission of the O-H bond. researchgate.net Excited-state proton transfer (ESPT) is another potential pathway, which can be barrierless in some phenolic systems. nih.gov
Time-resolved spectroscopic techniques can be used to measure the lifetime of the excited states and map the dynamics of these deactivation processes, providing a detailed picture of the molecule's behavior following photoexcitation. researchgate.netnih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry. carleton.edu
Single Crystal X-ray Diffraction (SCXRD) provides the most unambiguous structural data for a crystalline solid. carleton.edu The technique involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in a monochromatic X-ray beam. This data allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice.
While specific crystallographic data for this compound is not prominently available in published literature, the analysis of the closely related compound, 3-(diethylamino)phenol , offers valuable insights into the expected structural characteristics. The study of this analogue reveals key details about molecular geometry and intermolecular interactions, such as hydrogen bonding, which are likely to be similar in this compound. nih.govresearchgate.net
Illustrative Crystallographic Data for the Analogue 3-(diethylamino)phenol nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5166 (17) |
| b (Å) | 15.9102 (18) |
| c (Å) | 16.0527 (18) |
| Volume (ų) | 3707.6 (7) |
| Z (molecules/unit cell) | 16 |
| Calculated Density (Mg m⁻³) | 1.184 |
| Key Structural Features | Two molecules in the asymmetric unit. Hydrogen bonding leads to the formation of four-membered O—H⋯O rings. No π–π interactions observed. |
This interactive table presents data for the analogue compound 3-(diethylamino)phenol to illustrate the type of information obtained from a single crystal X-ray diffraction study.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. creative-biostructure.com These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique used to identify and differentiate between these polymorphic forms. creative-biostructure.com
In PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified. The technique is also effective for detecting polymorphic impurities within a sample. rigaku.comrigaku.com
While specific studies on the polymorphism of this compound have not been detailed in the reviewed literature, PXRD would be the definitive method for such an investigation. A typical analysis would involve:
Screening: Subjecting the compound to various crystallization conditions (e.g., different solvents, temperatures, pressures) to induce the formation of different polymorphs.
Characterization: Measuring the PXRD pattern for each new crystalline form obtained.
Comparison: Overlaying the diffraction patterns to identify unique peaks that differentiate each polymorph.
The presence of new or shifted peaks in a PXRD pattern would indicate the presence of a different polymorphic form.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying trace-level components.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for impurity profiling of pharmaceutical compounds like this compound. resolvemass.cachimia.ch This method combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
The process involves:
Chromatographic Separation (LC): A solution of the sample is injected into an LC system. The various components (the active compound and any impurities) are separated based on their chemical properties as they pass through a column.
Ionization and Mass Analysis (MS/MS): The separated components are introduced into the mass spectrometer. They are first ionized, and then a specific ion (the parent ion) is selected and fragmented. The resulting fragment ions (daughter ions) are analyzed to create a fragmentation spectrum, which provides structural information and a high degree of certainty in compound identification. researchgate.net
This technique is crucial for detecting and identifying impurities that may arise during synthesis or degradation, such as positional isomers, reaction by-products, or starting material residues. nih.govwaters.com
Table of Potential Impurities in this compound Analysis
| Potential Impurity | Potential Source | Analytical Expectation |
| 3-Aminophenol (B1664112) | Incomplete alkylation (starting material) | Separable by LC with a distinct mass spectrum. |
| 3-(Methylamino)phenol | Incomplete ethylation | Separable by LC; MS/MS would show a different parent ion mass. |
| Positional Isomers (e.g., 2- or 4- Ethylmethylaminophenol) | Non-specific synthesis reactions | May co-elute or be closely resolved by LC. MS/MS fragmentation patterns would be key for differentiation. |
| Over-alkylated products | Reaction side-products | Higher molecular weight detected by MS. |
| Degradation Products | Oxidation or hydrolysis | Polarity and mass would differ from the parent compound, detectable by LC-MS/MS. |
This interactive table outlines hypothetical impurities that could be identified using LC-MS/MS during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and thermally stable compounds. nih.gov However, this compound, being a polar phenol with an active hydrogen on the hydroxyl group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to make it amenable to this technique. jfda-online.com
The most common derivatization method for phenolic compounds is silylation . mdpi.com This process involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov The resulting TMS-derivative is more volatile, less polar, and more thermally stable, making it suitable for GC-MS analysis. researchgate.net
The analytical workflow includes:
Derivatization: The this compound sample is reacted with a silylating agent.
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column.
MS Detection: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. nih.gov
Table of GC-MS Derivatization and Analysis Parameters
| Parameter | Description |
| Analyte | This compound |
| Derivatization Reaction | Silylation of the phenolic hydroxyl group. |
| Typical Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
| Derivative Formed | 3-(Ethylmethylamino)phenyl trimethylsilyl ether. |
| Expected Outcome | Increased volatility and thermal stability, allowing for analysis by GC. |
| Detection Method | Mass spectrometry (MS) provides a fragmentation pattern for structural identification. |
This interactive table details the process and expected results for the GC-MS analysis of this compound after derivatization.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties, geometry, and reactivity of 3-(Ethylmethylamino)phenol. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. nih.govnih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger to accurately describe the molecular orbitals. nih.govresearchgate.net
The first step in a computational study is typically a geometry optimization. youtube.comscm.com This process systematically alters the positions of the atoms until the lowest energy conformation (a local minimum on the potential energy surface) is found. youtube.comscm.com For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the ethylmethylamino group relative to the phenol (B47542) ring.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density, which provides insight into the molecule's polarity and reactive sites. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-O | 1.365 Å |
| O-H | 0.962 Å | |
| C-N | 1.390 Å | |
| N-CH₃ | 1.455 Å | |
| N-CH₂CH₃ | 1.468 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-N-C (Methyl) | 118.2° | |
| C-N-C (Ethyl) | 118.5° |
Note: This data is illustrative and represents typical values for similar molecular structures.
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on empirical parameters. orkg.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CIS) can provide more accurate results than DFT for certain properties, albeit at a higher computational cost. researchgate.net
For this compound, ab initio calculations could be used to refine the geometry and energy obtained from DFT. They are particularly useful for studying excited states and systems where electron correlation effects are critical. researchgate.net For instance, CIS calculations can elucidate the geometry of the molecule in its electronically excited states, which is crucial for understanding its photochemistry. researchgate.net High-level ab initio methods can also provide benchmark data to validate the accuracy of more cost-effective DFT functionals for this class of molecules.
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. arxiv.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. uq.edu.au By performing these calculations on the DFT-optimized geometry, one can obtain theoretical ¹H and ¹³C NMR spectra. aip.org These predicted spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure. aip.orgnmrdb.orgnmrdb.org
IR Spectroscopy: Infrared (IR) spectra are predicted by performing a vibrational frequency analysis on the optimized molecular structure. researchgate.netresearchgate.net This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities. The predicted frequencies often have a systematic error due to the harmonic approximation, but this can be corrected using empirical scaling factors. arxiv.org The calculated IR spectrum helps in assigning vibrational modes to the absorption bands observed experimentally.
UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.commedium.com This method calculates the energies of electronic transitions from the ground state to various excited states and the oscillator strength for each transition, which relates to the intensity of the absorption peak. faccts.denii.ac.jp For a molecule like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) associated with π→π* transitions within the aromatic ring. chemrxiv.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (OH proton) | 5.5 ppm |
| Chemical Shift (Aromatic protons) | 6.5 - 7.2 ppm | |
| ¹³C NMR | Chemical Shift (C-OH) | 155 ppm |
| Chemical Shift (C-N) | 148 ppm | |
| IR | Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ |
| Vibrational Frequency (C-N stretch) | 1280 cm⁻¹ |
Note: This data is for illustrative purposes and represents expected values based on calculations of analogous compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are typically performed on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. researchgate.net MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motion.
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The ethylmethylamino group can rotate and flex, leading to multiple low-energy conformations. MD can sample these different conformations and determine their relative populations.
Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By simulating this compound in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and water molecules, as well as interactions between the amino group and the solvent. tandfonline.comnih.govnih.gov This is crucial for understanding its solubility and behavior in biological systems. The simulations can calculate properties like the solvation free energy, which quantifies the energetic cost or benefit of dissolving the molecule in a particular solvent. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. diva-portal.org It allows for the study of transient species like transition states that are often difficult or impossible to observe experimentally.
For a given reaction, computational methods can map out the entire potential energy surface, connecting reactants to products. youtube.com A key goal is to locate the transition state, which is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. youtube.comgithub.ioberkeley.edu Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method, are used to find these structures. github.io
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. youtube.comeurjchem.com This value is critical as it determines the rate of the reaction.
For this compound, this methodology could be applied to study various reactions, such as electrophilic aromatic substitution (e.g., nitration or halogenation). testbook.combdu.ac.inmasterorganicchemistry.comyoutube.com The electron-donating nature of both the hydroxyl and ethylmethylamino groups strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. testbook.combdu.ac.in Computational studies could determine the energy barriers for attack at different positions, thereby predicting the regioselectivity of the reaction. eurjchem.com For example, a DFT study could model the nitration of this compound to predict whether the nitro group would preferentially add to the C2, C4, or C6 position by comparing the activation energies for each pathway. eurjchem.com
Table 3: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of this compound.
| Position of Attack | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| C2 (ortho to -OH) | 0.0 | +12.5 | 12.5 |
| C4 (para to -OH) | 0.0 | +10.8 | 10.8 |
Note: This data is hypothetical and serves to illustrate how computational results can predict reaction outcomes. The lower activation energy for C4 attack suggests it is the most favorable pathway.
Solvent Effects Modeling in Reaction Dynamics
The chemical behavior and reaction kinetics of this compound can be significantly influenced by the surrounding solvent. Computational models are instrumental in elucidating these solvent effects, providing insights into reaction mechanisms and dynamics.
Implicit and explicit solvent models are the two primary approaches used to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. nih.govacs.org These models are computationally efficient and are often used to calculate the Gibbs free energies of solvation, which can indicate how a solvent might affect the thermodynamics of a reaction. acs.org For instance, the ionization of the phenolic hydroxyl group in this compound is a key step in many of its reactions, and the stability of the resulting phenoxide ion is highly dependent on the solvent's ability to solvate charged species. researchgate.net Polar, protic solvents would be expected to stabilize the phenoxide ion more effectively than nonpolar, aprotic solvents.
Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational simulation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group of this compound and solvent molecules. nih.govrsc.org For example, in solvents capable of accepting hydrogen bonds, the O-H bond of the phenol can be weakened, potentially facilitating proton transfer reactions. researchgate.net Conversely, solvents that can donate hydrogen bonds to the nitrogen atom of the ethylmethylamino group could influence its basicity and nucleophilicity.
The following table illustrates hypothetical solvent effects on a generic reaction involving this compound, based on general principles of solvent-solute interactions.
| Solvent | Dielectric Constant (ε) | Expected Effect on a Reaction Forming a Polar Transition State | Rationale |
| n-Hexane | 1.88 | Significant rate decrease | Low polarity, cannot stabilize a polar transition state. |
| Dichloromethane (B109758) | 8.93 | Moderate rate increase | Higher polarity than hexane (B92381), offering some stabilization. |
| Acetone (B3395972) | 20.7 | Significant rate increase | Aprotic polar solvent, effectively solvates polar species. |
| Ethanol (B145695) | 24.5 | Very significant rate increase | Polar protic solvent, stabilizes polar species and can participate in hydrogen bonding. |
| Water | 80.1 | Highest rate increase | High polarity and strong hydrogen bonding capability, providing maximum stabilization. researchgate.net |
This table is illustrative and based on general principles of physical organic chemistry, as direct experimental or computational data for this compound was not found.
Structure-Reactivity and Structure-Spectra Relationship Studies
The relationship between the molecular structure of this compound and its chemical reactivity and spectral properties can be systematically investigated using computational methods. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are particularly valuable in this regard. nih.gov
In the context of this compound, the ethylmethylamino group at the meta position relative to the hydroxyl group acts as an electron-donating group through the inductive effect. This substitution pattern influences the electron density distribution in the aromatic ring and the properties of the phenolic hydroxyl group. Computational studies on substituted phenols have shown that electron-donating groups generally increase the electron density at the ortho and para positions, which can affect the regioselectivity of electrophilic aromatic substitution reactions.
QSAR models for phenol derivatives often correlate molecular descriptors with biological activity or toxicity. nih.gov For this compound, relevant descriptors would include electronic parameters (such as HOMO and LUMO energies, and atomic charges), steric parameters (like molecular volume and surface area), and lipophilicity (log P). These descriptors can be calculated using quantum chemical methods. The electronic properties of the phenolic hydroxyl group (C-O-H) are often found to be significant contributors to the observed activities of phenols. nih.gov
The relationship between structure and spectra can also be explored computationally. For instance, time-dependent density functional theory (TD-DFT) can be used to predict the UV-Vis absorption spectrum of this compound. The calculated absorption maxima (λmax) would be influenced by the electronic transitions between molecular orbitals, which are in turn affected by the substituents on the phenol ring. The presence of the electron-donating ethylmethylamino group would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol. nih.gov Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated and correlated with specific bond vibrations within the molecule.
The following table presents a hypothetical comparison of calculated properties for phenol and this compound, illustrating the expected influence of the ethylmethylamino substituent.
| Compound | Calculated HOMO Energy (eV) | Calculated λmax (nm) | Predicted Reactivity in Electrophilic Aromatic Substitution |
| Phenol | -8.5 | 270 | Activated, ortho- and para-directing |
| This compound | -8.2 | 285 | More activated than phenol, ortho- and para-directing relative to the hydroxyl group |
This table is for illustrative purposes, demonstrating expected trends based on established principles of substituent effects in aromatic systems.
Design of Novel Catalysts and Reagents Based on Computational Models
Computational chemistry plays a crucial role in the rational design of new catalysts and reagents. The structural features of this compound, namely the nucleophilic nitrogen atom and the acidic hydroxyl group, make it an interesting scaffold for the design of new molecular entities with specific functionalities.
For example, derivatives of this compound could be computationally screened for their potential as organocatalysts. By introducing various functional groups to the aromatic ring or the amino group, it is possible to tune the electronic and steric properties of the molecule to optimize its catalytic activity for a specific reaction. Molecular docking simulations could be employed to predict the binding affinity and orientation of these designed catalysts within the active site of a target enzyme or in a transition state complex. nih.gov
Furthermore, computational models can be used to design new reagents based on the this compound core. For instance, by modifying the structure to enhance its properties as a ligand, new metal complexes with specific catalytic or material properties could be developed. DFT calculations can predict the geometry, stability, and electronic structure of these metal complexes, guiding synthetic efforts towards the most promising candidates.
The design process often involves a feedback loop between computational prediction and experimental validation. A hypothetical workflow for designing a new catalyst based on this compound could be:
Define the Target Reaction: Identify a chemical transformation where a bifunctional catalyst with both acidic and basic sites could be advantageous.
In Silico Design: Create a virtual library of this compound derivatives with various substituents.
Computational Screening: Use high-throughput computational methods to predict the catalytic activity of each derivative for the target reaction. This could involve calculating reaction barriers or transition state energies.
Selection of Candidates: Identify the most promising candidates based on the computational results.
Synthesis and Experimental Testing: Synthesize the selected candidates and evaluate their actual catalytic performance.
Refinement: Use the experimental results to refine the computational models and design the next generation of catalysts.
Through such iterative design cycles, computational chemistry can significantly accelerate the discovery of novel and efficient catalysts and reagents derived from the this compound structure.
Applications in Advanced Materials and Chemical Technologies
Precursors for Polymer Synthesis and Conductive Materials
Aminophenols are valuable monomers for creating polymers with interesting electronic and structural properties. While specific research on poly(3-ethylmethylamino)phenol is limited, studies on analogous compounds like m-aminophenol provide significant insight into the potential of this class of polymers. These polymers are part of the broader family of conducting polymers, which have gained attention for their ability to combine the electrical properties of metals or semiconductors with the processability and mechanical flexibility of plastics.
The polymerization of aminophenol isomers, such as m-aminophenol, can be achieved through chemical or electrochemical oxidative methods. In chemical oxidative polymerization, a monomer is typically treated with an oxidant, such as ammonium (B1175870) persulfate (APS) or potassium dichromate, in an acidic or basic medium. scientific.nettandfonline.comresearchgate.net The reaction proceeds via the formation of radical cations, which then couple to form polymer chains. The resulting poly(m-aminophenol) (PmAP) is often soluble in polar aprotic solvents like DMSO and DMF. tandfonline.com
The polymerization mechanism is complex and can involve linkages through the aromatic ring (C-C coupling) or through the amino groups (C-N coupling), leading to a polymer structure that can contain both phenazine-like and phenoxazine-like units. The reaction conditions, including the pH and the choice of oxidant, significantly influence the final polymer structure and properties. For instance, PmAP synthesized in a basic medium was found to have a conductivity of 2.3 × 10⁻⁵ S/m, which is significantly higher than that of undoped polyaniline. mdpi.com
The general polymerization process can be summarized in the following key steps:
Initiation: The oxidant generates radical cations from the aminophenol monomer.
Propagation: These radical cations couple, typically at the positions ortho and para to the activating -OH and -NRR' groups, leading to the growth of the polymer chain.
Termination: The chain growth ceases through various termination reactions.
Studies on poly(m-aminophenol) have shown that the resulting polymer is thermally stable and possesses semiconducting properties. nih.gov The conductivity of these polymers arises from the extended π-conjugated system that can be formed along the polymer backbone, which allows for the movement of charge carriers. researchgate.netmdpi.com
To further tailor the properties of polyaminophenols, they can be copolymerized with other monomers. A notable example is the copolymerization of 3-aminophenol (B1664112) derivatives with aniline (B41778). acs.org This approach aims to combine the desirable properties of both monomers, such as the conductivity of polyaniline and the enhanced solubility or functionality provided by the aminophenol derivative.
For instance, a water-soluble conducting copolymer was synthesized by reacting aniline with a 3-aminophenol derivative grafted with oligo(oxyethylene) side chains. taylorfrancis.com The resulting copolymer exhibited a conductivity of 0.12 S/cm and was soluble in water, a significant advantage for processing and for applications in biological contexts. acs.org The incorporation of the aminophenol monomer can influence the final properties of the copolymer in several ways:
Solubility: The presence of the hydroxyl group and the potential for side-chain functionalization can improve solubility in various solvents.
Conductivity: The ratio of the comonomers can be used to tune the electrical conductivity of the final material.
Aminophenol-based resins have also been used to create composite materials. For example, triglycidyl derivatives of m-aminophenol have been synthesized and cured to form epoxy resins. vot.pl These resins can be reinforced with fibers to create composites with high thermal stability and good mechanical properties, suitable for applications in advanced coatings and structural components. vot.pl
The development of optically and electrically active polymers is a major field of materials science. Optically active polymers, which can rotate the plane of polarized light, are of interest for applications in chiral separations and optoelectronics. nih.gov Chirality can be introduced into a polymer by using chiral monomers or by the formation of a helical polymer chain. nih.govrsc.org While specific examples using 3-(Ethylmethylamino)phenol are not prominent in the literature, the general strategy would involve synthesizing a chiral derivative of the aminophenol to be used as a monomer in polymerization.
Electrically active polymers (EAPs) are materials that change shape or size when stimulated by an electric field, making them attractive for use as artificial muscles, actuators, and sensors. wikipedia.org Conducting polymers, including derivatives of polyaniline and polyaminophenol, fall under the category of ionic EAPs. mdpi.com Their actuation mechanism is based on the diffusion of ions into and out of the polymer matrix during electrochemical redox reactions, which causes the polymer to swell and shrink. chemistryviews.org The inherent redox activity of the aminophenol group, combined with the conjugated backbone of its polymer, makes it a promising candidate for the development of new EAP materials. The conductivity of poly(m-aminophenol) has been measured to be in the semiconductor range, and this can be tuned through doping or copolymerization. mdpi.comnih.gov
Table 1: Electrical Properties of a Poly(m-aminophenol) Derivative
| Property | Value | Reference |
|---|---|---|
| Conductivity | 2.3 × 10⁻⁵ S/m | mdpi.comresearchgate.net |
| Activation Energy (Process 1) | 0.07 eV | researchgate.net |
| Activation Energy (Process 2) | 0.1 eV | researchgate.net |
This data is for poly(m-aminophenol) synthesized via dielectric barrier discharge plasma and AC impedance studies, used here as an analog for polymers derived from this compound.
Intermediates in Dye Chemistry and Chromophore Synthesis
Substituted aminophenols are cornerstone intermediates in the synthesis of a vast range of dyes and pigments. The electron-donating nature of the substituted amino group and the phenolic hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution, facilitating the construction of complex chromophoric systems. This compound, and more prominently its close analog 3-(Diethylamino)phenol, are key precursors for several classes of important dyes, particularly xanthene dyes like rhodamines.
3-(Diethylamino)phenol is a critical starting material for the synthesis of rhodamine dyes, which are renowned for their high fluorescence quantum yields and photostability. chemistryviews.orgrsc.org The synthesis of Rhodamine B, a widely used fluorescent dye, is a classic example. It is typically prepared by the condensation of phthalic anhydride (B1165640) with two equivalents of 3-(diethylamino)phenol in the presence of an acid catalyst like sulfuric acid. wpmucdn.comprepchem.com The reaction proceeds through a Friedel-Crafts acylation mechanism. wpmucdn.com
This synthetic strategy is versatile and can be adapted to create a wide variety of rhodamine derivatives with tailored properties. By using different substituted phthalic anhydrides or different N-alkylated m-aminophenols, the absorption and emission wavelengths, as well as the solubility and chemical reactivity of the resulting dyes, can be precisely controlled. researchgate.net
Beyond rhodamines, 3-(diethylamino)phenol is used to synthesize other classes of dyes:
Coumarin (B35378) Dyes: Condensation with appropriate reagents can yield coumarin derivatives, which are another important class of fluorescent dyes. researchgate.netresearchgate.net For example, reaction with malonic acid derivatives via the Pechmann condensation is a common route.
Oxazine and Azine Dyes: These dyes are used in applications ranging from textiles to biological staining.
Disperse Dyes: Used for dyeing synthetic fibers like polyester. scientific.net
The general reactivity of this compound is expected to be very similar to that of 3-(diethylamino)phenol, making it a suitable intermediate for the synthesis of analogous dye structures.
Dyes derived from aminophenol intermediates often exhibit interesting photophysical properties, such as solvatochromism, where the color of the dye changes with the polarity of the solvent. proquest.comfitnyc.edu This phenomenon arises from changes in the differential solvation of the ground and excited electronic states of the dye molecule. nih.gov Dyes with a significant change in dipole moment upon photoexcitation typically show strong solvatochromism.
Rhodamine dyes, for instance, display absorption and emission maxima that are sensitive to the solvent environment. proquest.com This property is crucial for their use as fluorescent probes to study the local polarity of microenvironments, such as in biological membranes or polymer matrices.
The key photophysical properties of these dyes include:
Absorption and Emission Wavelengths (λ_abs and λ_em): These determine the color of the dye and its fluorescence. For Rhodamine B, the absorption maximum is typically around 540-560 nm. wpmucdn.com
Fluorescence Quantum Yield (Φ_f): This is a measure of the efficiency of the fluorescence process. Rhodamines are known for their high quantum yields. nih.gov
Molar Extinction Coefficient (ε): This relates to the amount of light absorbed at a particular wavelength.
Stokes Shift: This is the difference in energy between the absorption and emission maxima. Dyes with large Stokes shifts are particularly useful in fluorescence applications to minimize self-absorption.
Table 2: Photophysical Properties of Rhodamine B in Ethanol (B145695)
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λ_max) | ~540 nm | wpmucdn.com |
| Emission Maximum (λ_em) | ~565 nm | nih.gov |
| Fluorescence Quantum Yield (Φ_f) | High | nih.gov |
| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ |
This data for Rhodamine B, synthesized from the analog 3-(diethylamino)phenol, is representative of the properties expected for xanthene dyes derived from this compound.
The introduction of different functional groups onto the core structure of dyes derived from this compound allows for the fine-tuning of these photophysical properties, enabling the rational design of novel dyes for specific applications in fields such as bioimaging, sensing, and materials science. researchgate.netrsc.org
Ligands and Catalysts in Organic Transformations
Components in Sensor Technologies (excluding biological sensing applications)
Detailed research did not yield specific examples of this compound being incorporated as a key component in non-biological sensor technologies. However, the structural motifs of aminophenols are utilized in the design of chemosensors. For example, derivatives of diethylaminophenol have been used to create fluorescent chemosensors for the detection of metal ions like Al³⁺ and anions such as F⁻. mdpi.com The principle often involves the interaction of the analyte with the sensor molecule, leading to a detectable change in fluorescence or color. Given the structural similarity, it is plausible that this compound could be functionalized to act as a chemosensor, but specific research to this effect is not currently published.
Advanced Fine Chemical Synthesis
The primary documented role of aminophenols in advanced fine chemical synthesis is as versatile intermediates, particularly in the production of dyes and pharmaceuticals. google.com
Synthesis of Dyes:
Substituted aminophenols are crucial building blocks for various classes of dyes. For instance, 3-(diethylamino)phenol is a key precursor in the synthesis of rosamine and rhodamine dyes. nih.gov These dyes are known for their fluorescent properties and are used in a variety of applications. The synthesis typically involves the condensation of the aminophenol with a benzaldehyde (B42025) derivative in the presence of an acid catalyst. nih.gov While this demonstrates a common synthetic route for this class of compounds, specific examples detailing the use of this compound in the synthesis of commercially significant dyes are not prevalent in the available literature.
Pharmaceutical Intermediates:
Derivatives of aminophenols are important intermediates in the pharmaceutical industry. A notable example is 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases. google.comgoogle.com The synthesis of such pharmaceutical agents often involves multi-step processes where the aminophenol structure is modified to build the final active molecule. While this points to the potential of related compounds in drug synthesis, direct evidence linking this compound as a precursor to specific pharmaceutical compounds is not widely documented.
Analytical Methodologies for Detection and Quantification
Chromatographic Method Development and Validation
Chromatography is a cornerstone for the analysis of phenolic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been extensively developed and validated for the separation and quantification of phenols and their derivatives.
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a versatile and widely used technique for the analysis of aminophenol isomers and other substituted phenols due to its high efficiency and applicability to non-volatile or thermally labile compounds. acs.orgakjournals.com Method optimization is key to achieving the desired separation and sensitivity.
The choice of stationary phase is critical in HPLC as it governs the primary interaction mechanism with the analyte. For phenolic compounds like 3-(Ethylmethylamino)phenol, reversed-phase (RP) chromatography is the most common approach. phenomenex.com
Reversed-Phase (RP): This is the most popular mode for phenol (B47542) analysis. phenomenex.com
C18 (Octadecyl): C18 columns are frequently the first choice for method development due to their strong hydrophobic retention, high surface area, and excellent separation capabilities for a wide range of compounds. phenomenex.comoup.com They are effective for separating complex mixtures of phenolic compounds. oup.com
C8 (Octyl): These columns offer less hydrophobic retention than C18 and can be useful when analyzing more polar compounds or when shorter retention times are desired. phenomenex.com
Phenyl Phases: Phenyl stationary phases can provide alternative selectivity, particularly for aromatic compounds. The separation mechanism involves π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. elementlabsolutions.com
Mixed-Mode Phases: For aminophenols, which have both hydrophobic (aromatic ring) and ionic (amino group) characteristics, mixed-mode stationary phases can be highly effective. For instance, a stationary phase containing both C18 (for hydrophobic interactions) and SCX (Strong Cation Exchange, for ionic interactions) moieties has been successfully used for the simultaneous determination of aminophenol isomers. nih.govresearchgate.net
Normal-Phase (NP): While less common for this class of compounds, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, could be explored for specific separation challenges.
Size Exclusion (SEC): This technique separates molecules based on their size and is not typically used for the analysis of small molecules like this compound.
| Stationary Phase Type | Specific Phase | Primary Interaction Mechanism | Typical Application |
|---|---|---|---|
| Reversed-Phase | C18 (Octadecyl) | Hydrophobic | General purpose, complex phenol mixtures oup.com |
| Reversed-Phase | C8 (Octyl) | Hydrophobic (less than C18) | Analytes requiring less retention than on C18 phenomenex.com |
| Reversed-Phase | Phenyl | Hydrophobic, π-π interactions | Aromatic and unsaturated compounds elementlabsolutions.com |
| Mixed-Mode | C18/SCX | Hydrophobic and Cation Exchange | Separation of aminophenol isomers nih.govresearchgate.net |
The mobile phase composition is a critical factor that is adjusted to achieve optimal separation and resolution. phenomenex.commastelf.com For the reversed-phase analysis of phenolic compounds, the mobile phase typically consists of a mixture of water and a less polar organic solvent.
Solvent Selection: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. mastelf.com Acetonitrile often provides lower viscosity and better UV transparency. The choice between acetonitrile and methanol can significantly affect the selectivity of the separation, especially on phenyl-based columns. phenomenex.com
pH Control: The pH of the mobile phase is a crucial parameter, as it influences the ionization state of analytes like this compound, which has both a phenolic hydroxyl group (acidic) and an amino group (basic). phenomenex.com Buffers are used to maintain a stable pH. Phosphate buffers are common, but for mass spectrometry (MS) compatibility, volatile buffers like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are preferred. sielc.comresearchgate.net For aminophenols, a slightly acidic pH (e.g., pH 4.85) can provide good separation on mixed-mode columns. nih.govresearchgate.net
Gradient Elution: For complex samples containing compounds with a wide range of polarities, gradient elution is often necessary. This involves changing the composition of the mobile phase during the analytical run, typically by increasing the percentage of the organic solvent. akjournals.com A gradient program allows for the elution of strongly retained components in a reasonable time without compromising the resolution of early-eluting peaks. akjournals.com For example, a method for separating 16 phenolic compounds used a gradient of acetonitrile (with 0.1% glacial acetic acid) and water (with 0.1% glacial acetic acid) over 30 minutes. akjournals.com
| Component | Condition | Purpose | Reference |
|---|---|---|---|
| Organic Solvent | Acetonitrile or Methanol | Controls retention and selectivity | mastelf.com |
| Aqueous Phase | Water (HPLC-grade) | Primary solvent in RP-HPLC | mastelf.com |
| Buffer/Additive | Phosphate buffer, Acetic acid, Formic acid | Controls pH to manage analyte ionization | nih.govresearchgate.netresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples | akjournals.comsielc.com |
The choice of detector depends on the properties of the analyte and the required sensitivity of the method.
UV-Vis and Diode-Array Detection (DAD): Due to the presence of the aromatic ring, phenolic compounds absorb ultraviolet (UV) light, making UV-Vis detection the most common and robust method for their quantification. akjournals.com A Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. nih.gov For aminophenol isomers, detection wavelengths are often set around 275 nm or 285 nm. nih.govresearchgate.netsielc.com The specific absorption maxima for a given compound can be determined from its UV spectrum; for example, 4-aminophenol (B1666318) shows maxima at 194 nm, 218 nm, and 272 nm. sielc.com
Fluorescence Detection: For analytes that fluoresce, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. While phenol itself has native fluorescence, derivatization may be required to enhance the fluorescence properties of its derivatives for trace-level analysis.
Electrochemical Detection (ECD): Phenolic compounds are electrochemically active (i.e., they can be oxidized). ECD can be a highly sensitive and selective detection method for these compounds.
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. matec-conferences.org For phenolic compounds, GC analysis can be performed directly or after a derivatization step to improve chromatographic performance.
Direct Analysis vs. Derivatization: While some phenols can be analyzed directly, the polar hydroxyl and amino groups in this compound can cause peak tailing and adsorption on the GC column, leading to poor peak shape and reduced sensitivity. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. phenomenex.com This process reduces the polarity and increases the volatility and thermal stability of the compounds. nih.gov
Derivatization Reagents:
Silylation: This is a common derivatization technique where an active hydrogen in a polar functional group (like -OH or -NH) is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for phenols and amines. researchgate.net
Acylation: This involves reacting the phenol with an acylating agent, such as acetic anhydride (B1165640), to form a more volatile acetate ester. nih.gov
Column Selection: Fused-silica open-tubular (capillary) columns are standard in modern GC as they offer high resolution, better selectivity, and increased sensitivity compared to packed columns. settek.com The choice of stationary phase depends on the polarity of the analytes. Nonpolar phases like those based on dimethyl polysiloxane (e.g., DB-5) or phases of intermediate polarity are often used for the analysis of derivatized phenols. nih.govsettek.com
Detection:
Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds. It is typically used for the analysis of both underivatized and derivatized phenols. settek.com
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the compounds based on their mass spectra, in addition to quantification. matec-conferences.org This is particularly useful for confirming the identity of analytes in complex matrices.
| Parameter | Approach | Details/Examples | Reference |
|---|---|---|---|
| Sample Preparation | Derivatization | Silylation (e.g., with BSTFA, MTBSTFA) or Acylation (e.g., with acetic anhydride). Increases volatility and improves peak shape. | phenomenex.comresearchgate.netnih.gov |
| Column | Capillary Column | Fused-silica columns with phases like dimethyl polysiloxane (DB-5) or similar. | settek.com |
| Detector | FID or MS | FID for general quantification; MS for definitive identification. | matec-conferences.orgsettek.com |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis (CE) is a family of analytical techniques that separate ions based on their electrophoretic mobility in an electric field. acs.org It offers advantages such as high separation efficiency, short analysis times, and minimal consumption of solvents and samples. acs.org CE is particularly well-suited for the separation of charged compounds and isomers. acs.orgresearchgate.net
Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE, where separation occurs in a free solution (a buffer). It is effective for separating charged species. Since this compound can be ionized, CZE is a viable technique. The separation of phenolic compounds by CZE often requires basic conditions to ensure the phenolic hydroxyl group is deprotonated and negatively charged. nih.gov Adding organic modifiers like methanol to the buffer can also improve the separation of isomers. researchgate.net
Micellar Electrokinetic Chromatography (MEKC): This is a widely used CE mode that can separate both charged and neutral compounds. ijpsonline.com MEKC utilizes a surfactant (like sodium dodecyl sulfate, SDS) added to the buffer at a concentration above its critical micelle concentration. ijpsonline.com This forms micelles, which act as a pseudo-stationary phase. Neutral analytes are separated based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. kapillarelektrophorese.com MEKC has been successfully applied to separate various classes of compounds, including phenols and anilines. nih.govnih.gov The separation can be optimized by adjusting the buffer pH and concentration, surfactant concentration, and by adding organic solvents like methanol to the buffer. nih.govresearchgate.net
Detection in CE:
UV-Vis Detection: Similar to HPLC, UV-Vis is the most common detection method in CE. Detection is typically performed on-capillary through a window where the protective coating has been removed. mdpi.com
Mass Spectrometry (MS): Coupling CE with MS (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, allowing for the analysis of thermally labile and non-volatile compounds like phenols. nih.gov
| Technique | Principle | Applicability to this compound | Reference |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation of ions in a free buffer solution based on electrophoretic mobility. | Applicable when the compound is charged (at appropriate pH). Good for isomer separation. | researchgate.netnih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between an aqueous buffer and micelles. | Separates both charged and neutral species. Highly effective for various phenolic compounds. | ijpsonline.comnih.gov |
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative screening and purity assessment of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the analyte, the stationary phase, and the mobile phase.
For the analysis of phenolic compounds like this compound, a normal-phase TLC system with a polar stationary phase, such as silica gel, is commonly used. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate or acetone) is often employed. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation and achieve a suitable Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For phenolic compounds, a mobile phase of toluene (B28343) and acetone (B3395972) in a 9:1 ratio has been shown to be effective. Another system that can be used for the separation of phenolic compounds is a mixture of chloroform (B151607), ethyl acetate, and formic acid (5:4:1, v/v/v) researchgate.net.
Visualization of the separated spots on the TLC plate is necessary as this compound is a colorless compound. Ultraviolet (UV) light at 254 nm can be used for visualization if the compound is UV-active, which is expected due to the presence of the aromatic ring. The compound will appear as a dark spot on a fluorescent background. Additionally, various chemical spray reagents can be used for visualization. A 10% solution of sulfuric acid in ethanol (B145695), followed by heating, is a general-purpose reagent that chars organic compounds, making them visible as dark spots researchgate.net. For more specific detection of phenols, a spray reagent of ferric chloride (FeCl₃) can be used, which typically produces a colored spot (often blue, green, or violet) upon reaction with the phenolic hydroxyl group researchgate.netresearchgate.net.
The purity of a this compound sample can be assessed by the presence of a single spot on the developed TLC plate under different mobile phase conditions. The presence of multiple spots would indicate the presence of impurities.
Table 1: Illustrative TLC Systems for Phenolic Compounds
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Observation for Phenolic Compounds |
| Silica Gel GF₂₅₄ | Toluene: Acetone (9:1) | UV light (254 nm) | Dark spot on a fluorescent background |
| Silica Gel | Chloroform: Ethyl Acetate: Formic Acid (5:4:1) | Ferric Chloride (FeCl₃) spray | Colored spot (e.g., blue, green, violet) |
| Silica Gel | Hexane: Ethyl Acetate (various ratios) | 10% H₂SO₄ in Ethanol, followed by heating | Dark spot due to charring |
Note: The specific Rf value for this compound would need to be determined experimentally under the chosen conditions.
Spectrophotometric and Spectrofluorometric Assays for Quantification
Spectrophotometric and spectrofluorometric methods offer sensitive and quantitative approaches for the determination of this compound.
UV-Visible Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. Phenolic compounds, due to the presence of the benzene (B151609) ring, exhibit characteristic UV absorption. Phenol itself shows a maximum absorbance (λmax) at approximately 270 nm sielc.com. The presence of the ethylmethylamino group on the benzene ring is expected to cause a bathochromic (red) shift in the λmax to a longer wavelength. For instance, 4-aminophenol has a UV detection wavelength of 275 nm keikaventures.com. The exact λmax for this compound would need to be determined experimentally, but it is anticipated to be in a similar range. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. A common colorimetric method for the determination of total phenols involves the use of the Folin-Ciocalteu reagent, which produces a blue-colored complex with phenolic compounds in an alkaline medium, with the absorbance typically measured around 765 nm sielc.com. Another spectrophotometric method for phenols involves reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide (B76249) to form a colored dye jascoinc.com.
Table 2: Spectroscopic Properties of Related Phenolic Compounds
| Compound | Analytical Method | Wavelength (nm) | Reference |
| Phenol | UV-Vis Spectrophotometry | λmax ≈ 270 | sielc.com |
| 4-Aminophenol | UV-Vis Spectrophotometry | λmax = 275 | keikaventures.com |
| Aminophenol Isomers | Spectrofluorometry | - | creative-proteomics.com |
Note: The specific spectroscopic parameters for this compound need to be determined experimentally.
Electrochemical Analytical Techniques (e.g., Voltammetry) for Reductive/Oxidative Behavior
Electrochemical techniques, particularly voltammetry, provide a powerful tool for investigating the reductive and oxidative behavior of this compound and for its quantitative determination. These methods are based on measuring the current that flows through an electrode as a function of the applied potential.
The phenolic hydroxyl group and the amino group in this compound are both electroactive, meaning they can be oxidized or reduced at an electrode surface under specific potential conditions. The oxidation of the phenolic group is a common electrochemical reaction that can be readily studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The oxidation of aminophenols typically involves the transfer of electrons and protons to form a quinone-imine species researchgate.netresearchgate.net.
In a typical voltammetric experiment, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, carbon paste, or a modified electrode), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). The supporting electrolyte, which provides conductivity to the solution, is usually a buffer solution of a specific pH. The pH of the medium can significantly influence the oxidation potential and the peak current of aminophenols, as protons are involved in the electrochemical reaction researchgate.net. For 4-aminophenol, a pH of 6.5 was found to be optimal for its voltammetric determination researchgate.net.
The resulting voltammogram shows a peak at a potential characteristic of the analyte, and the height of the peak is proportional to its concentration. This relationship forms the basis for quantitative analysis. Modified electrodes, for instance, those incorporating nanomaterials like carbon nanotubes or graphene, can be used to enhance the sensitivity and selectivity of the determination of aminophenols by increasing the electrode surface area and facilitating electron transfer researchgate.netepa.gov.
Table 3: Electrochemical Parameters for a Related Aminophenol
| Compound | Technique | Working Electrode | pH | Key Finding |
| 4-Aminophenol | Square Wave Voltammetry | Laser-Induced Graphene modified with MWCNT-PANI | 6.5 | Limit of detection of 0.006 µM researchgate.net |
| 4-Aminophenol | Cyclic Voltammetry | Graphene–chitosan composite modified glassy carbon electrode | 6.3 | Enhanced redox peak currents compared to a bare electrode researchgate.net |
Note: The specific electrochemical behavior and optimal conditions for this compound would require experimental investigation.
Sample Preparation Strategies for Diverse Matrices
The analysis of this compound in real-world samples, such as environmental water, industrial wastewater, or biological fluids, often requires a sample preparation step to isolate the analyte from the complex matrix and to concentrate it to a level that can be detected by the analytical instrument. The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and preconcentration of phenolic compounds nih.gov. In SPE, the water sample is passed through a cartridge containing a solid sorbent material that retains the analyte of interest. The interfering components are washed away, and then the analyte is eluted with a small volume of an appropriate organic solvent. For the extraction of moderately polar compounds like this compound from water, reversed-phase sorbents such as C18-bonded silica or polymeric sorbents (e.g., polystyrene-divinylbenzene) are commonly used nih.gov. The pH of the water sample may need to be adjusted to ensure the analyte is in a neutral form to enhance its retention on the nonpolar sorbent.
Liquid-Liquid Extraction (LLE) is another classical technique that can be employed. In LLE, the aqueous sample is mixed with an immiscible organic solvent in which this compound has a higher solubility. After shaking and allowing the phases to separate, the organic layer containing the analyte is collected. The choice of the extraction solvent is crucial and depends on the polarity of the analyte. Solvents like dichloromethane (B109758) or ethyl acetate are often used for the extraction of phenols from water sigmaaldrich.com.
For solid samples, such as soil or sediment, techniques like Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent can be used to extract this compound from the solid matrix.
After extraction, the solvent is typically evaporated and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby achieving preconcentration of the analyte.
Table 4: Common Sample Preparation Techniques for Phenolic Compounds in Water
| Technique | Sorbent/Solvent | Principle | Application |
| Solid-Phase Extraction (SPE) | C18-bonded silica, Polystyrene-divinylbenzene | Adsorption of the analyte onto a solid phase from a liquid sample, followed by elution. | Extraction and preconcentration of phenols from aqueous samples nih.gov. |
| Liquid-Liquid Extraction (LLE) | Dichloromethane, Ethyl Acetate | Partitioning of the analyte between two immiscible liquid phases. | Extraction of phenols from aqueous samples sigmaaldrich.com. |
Quality Control and Reference Standard Development for Academic Research
Ensuring the reliability and accuracy of analytical data for this compound in academic research necessitates robust quality control (QC) measures and the use of well-characterized reference standards.
A reference standard is a highly purified compound that is used as a calibration standard in quantitative analysis. For this compound, a primary reference standard would be a substance of the highest possible purity, thoroughly characterized to confirm its identity and to determine its purity with a low level of uncertainty. While certified reference materials (CRMs) for this compound are not commonly available, CRMs for phenol and other phenolic compounds are commercially available and serve as a model for the development and certification process sigmaaldrich.com. These standards are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025 sigmaaldrich.com.
In academic research, a well-characterized batch of synthesized and purified this compound can be established as a laboratory's internal reference standard. The characterization of this standard should include:
Identity confirmation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity assessment: Determined by a combination of methods, such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., a diode array detector or mass spectrometer), Gas Chromatography (GC) with a flame ionization detector (FID), and differential scanning calorimetry (DSC).
Content assignment: The purity value is assigned with an associated uncertainty.
Quality control in the analysis of this compound involves a set of routine procedures to monitor the performance of the analytical method. This includes:
Calibration: Regularly performing a multi-point calibration with the reference standard to ensure the linearity and accuracy of the instrument response.
Blanks: Analyzing method blanks (a sample containing all reagents except the analyte) to check for contamination.
Control Samples: Analyzing a control sample with a known concentration of this compound in each analytical batch to monitor the accuracy and precision of the method.
Spike Recovery: In the analysis of complex matrices, a known amount of this compound is added (spiked) into a sample, and the recovery is calculated to assess the effect of the matrix on the analytical result.
By implementing these quality control measures and using a well-characterized reference standard, researchers can ensure the validity and reproducibility of their analytical results for this compound.
Environmental Chemistry and Degradation Pathways
Photochemical Degradation in Aquatic and Atmospheric Environments
Photochemical degradation, or photolysis, is a significant pathway for the transformation of phenolic compounds in sunlit environments. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.
Direct Photolysis Mechanisms
Direct photolysis occurs when a molecule absorbs ultraviolet (UV) radiation, leading to an excited state that can undergo bond cleavage. For substituted phenols, direct irradiation with UV light can induce O-H bond fission, resulting in the formation of phenoxy radicals. nih.gov The photodissociation of methylphenols, for example, has been shown to proceed through this mechanism. nih.gov While specific data for 3-(Ethylmethylamino)phenol is not available, it is plausible that absorption of environmental UV radiation could lead to the homolytic cleavage of its phenolic O-H bond, forming a 3-(Ethylmethylamino)phenoxyl radical. Further reactions of this radical intermediate would lead to subsequent degradation products. Studies on phenol (B47542) have also shown that direct UV photolysis can result in the formation of ring-opening products, such as 2-butene-1,4-dial, albeit at lower yields compared to indirect processes. pnas.org
Indirect Photodegradation via Reactive Species (e.g., Hydroxyl Radicals, Chlorine Radicals)
In most natural waters, indirect photodegradation is the dominant loss process for phenolic compounds. This involves reactions with highly reactive transient species generated by sunlight.
Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant that plays a key role in the degradation of many organic pollutants in both aquatic and atmospheric systems. wikipedia.org It is primarily formed from the photolysis of nitrate (B79036) and dissolved organic matter in natural waters. The reaction of •OH with phenolic compounds is typically rapid and initiates degradation by adding to the aromatic ring or abstracting a hydrogen atom. pnas.org For aminophenols, this attack can lead to the formation of hydroxylated intermediates. rsc.org The amino group in this compound is also a potential site for reaction with hydroxyl radicals, which can oxidize primary amino groups and lead to the formation of ammonia (B1221849) or nitrates depending on the molecular structure. nih.gov
Chlorine Radicals (Cl•) and Monochloramine: In engineered environments such as drinking water or wastewater treatment plants where chlorination is used for disinfection, reactions with chlorine and its derivatives are important. Studies on 3-aminophenol (B1664112) (3AP) have shown that it reacts readily with chlorine. nih.gov The chlorination rate for 3AP was found to be significantly faster than its reaction with monochloramine. nih.gov The reaction can proceed via an electrophilic substitution of Cl+ on the aromatic ring, leading to the formation of chloroaminophenols. nih.gov Given its structural similarity, this compound would also be expected to react with chlorine, leading to chlorinated by-products.
Identification of Photodegradation Products and Transformation Pathways
The degradation of aminophenols and related compounds leads to a variety of transformation products.
Initial Products: The initial step in the oxidation of phenols by hydroxyl radicals is the formation of hydroxylated intermediates like catechol and hydroquinone (B1673460). pnas.org For aminophenols, photocatalytic degradation studies have identified the formation of benzoquinone and ammonia as initial products, followed by ring cleavage. researchgate.net
Ring Cleavage Products: Following the initial hydroxylation and oxidation steps, the aromatic ring is opened. This results in the formation of smaller, aliphatic organic acids such as maleic acid, fumalic acid, and oxalic acid. researchgate.net
Mineralization: Ultimately, these smaller organic acids can be further oxidized to carbon dioxide and water, a process known as mineralization.
Chlorinated By-products: In chlorinated waters, the reaction of aminophenols can form disinfection by-products (DBPs), including chloroform (B151607) and haloacetic acids (HAAs). nih.gov Chlorination of aminophenols has been shown to produce higher amounts of these by-products compared to monochloramination. nih.gov
The table below summarizes identified degradation products for analogous compounds.
| Parent Compound | Degradation Process | Identified Products/Intermediates | Reference |
|---|---|---|---|
| Phenol | UV/H₂O₂ (•OH) | Catechol, Hydroquinone, 2-Butene-1,4-dial | pnas.org |
| 4-Aminophenol (B1666318) | Enzymatic H₂O₂ Oxidation | Benzoquinone, Ammonia, Maleic acid, Fumalic acid, Oxalic acid | researchgate.net |
| 3-Aminophenol | Chlorination | Chloroaminophenols | nih.gov |
| Aminophenols (general) | Chlorination | Chloroform, Haloacetic acids (HAAs) | nih.gov |
Biodegradation Studies in Environmental Compartments
Biodegradation by microorganisms is a critical process for the removal of organic pollutants from soil and water. The biodegradability of a compound like this compound depends on the ability of microbial enzymes to recognize and transform its structure.
Microbial Degradation Pathways and Metabolite Identification
While no studies have specifically detailed the microbial degradation of this compound, extensive research on aminophenols and substituted anilines provides insight into likely pathways.
Initial Transformation: The degradation of aminophenols and anilines is typically initiated by oxygenase or deaminase enzymes. In some bacteria, 4-aminophenol is converted to 1,4-benzenediol and then to 1,2,4-benzenetriol. asm.orgnih.gov In other pathways, chloroaminophenols are transformed into chlorocatechols through the action of a deaminase. nih.govnih.gov For N-substituted anilines, the initial steps can involve the removal of the alkyl groups.
Ring Cleavage: Following the initial transformation to intermediates like catechols or substituted catechols, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two main routes:
Ortho-cleavage: The ring is broken between the two hydroxyl groups of the catechol intermediate.
Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups. nih.gov
Metabolite Identification: The degradation of 4-aminophenol by Burkholderia sp. strain AK-5 was found to produce 1,4-benzenediol and 1,2,4-trihydroxybenzene, which is then cleaved to form maleylacetic acid. asm.orgnih.gov The degradation of 4-chloro-2-aminophenol by another Burkholderia species produced 4-chlorocatechol (B124253) and 3-chloro-cis,cis-muconate. nih.gov The accumulation of p-aminophenol has been noted as a more toxic metabolite during the degradation of acetaminophen (B1664979) in wastewater treatment plants, indicating a potential bottleneck in the degradation pathway. nih.govresearchgate.net
Factors Influencing Biodegradability
The efficiency of microbial degradation is sensitive to various environmental and chemical factors.
pH: Most phenol-degrading bacteria exhibit optimal activity at a neutral pH, typically around 7.0. nih.govresearchgate.net Extreme pH values (below 4.0 or above 9.0) can inhibit microbial growth and enzymatic activity. nih.gov
Temperature: The optimal temperature for the biodegradation of phenolic compounds by mesophilic bacteria is generally between 25°C and 37°C. nih.govresearchgate.net Lower temperatures can slow down metabolic rates, while higher temperatures can lead to enzyme denaturation.
Microbial Communities: The presence of a diverse microbial community with the necessary enzymatic machinery is crucial for effective degradation. tandfonline.com Often, a consortium of different bacterial species is more effective at complete mineralization than a single strain. researchgate.net Genera known to degrade phenolic and aniline (B41778) compounds include Pseudomonas, Burkholderia, Rhodococcus, and Acinetobacter. asm.orgfrontiersin.orgjst.go.jp
Substrate Structure and Concentration: The chemical structure, including the type and position of substituents on the aromatic ring, significantly affects biodegradability. For instance, o- and p-substituted phenols are often more readily degraded than m-substituted ones. researchgate.net High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their growth and metabolic activity. nih.govtandfonline.com The N-alkyl substitution on this compound may also influence its uptake and transformation by microbial cells.
The table below summarizes optimal conditions for the degradation of related compounds by various microorganisms.
| Compound | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Aniline | Delftia sp. AN3 | 7.0 | 30 | zju.edu.cn |
| Aniline | Bacterial Consortium | 7.0 | 30 | researchgate.net |
| Phenol | Pseudomonas aeruginosa | 7.0 - 7.5 | 37 | nih.gov |
| 4-Aminophenol | Burkholderia sp. AK-5 | 5.0 - 6.5 | Not Specified | nih.gov |
Oxidative Degradation in Aqueous Systems (e.g., with Dissolved Oxygen)
The oxidative degradation of phenolic compounds, including this compound, in aqueous environments is a critical process influencing their environmental persistence. While direct reaction with dissolved molecular oxygen is typically slow, the process is significantly accelerated by indirect photo-oxidation and the presence of reactive oxygen species (ROS) generated through various chemical and photochemical reactions. Advanced Oxidation Processes (AOPs) are frequently studied for the efficient degradation of phenols from water. nih.govmdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that readily attack the aromatic ring of phenolic compounds. researchgate.netnih.gov
The degradation of phenols via AOPs can lead to the formation of various intermediates before eventual mineralization into carbon dioxide (CO₂) and water (H₂O). mdpi.com The reaction of phenols with hydroxyl radicals can result in the addition of oxygen-containing functional groups and potentially the formation of toxic α,β-unsaturated enedials and oxoenals. nih.gov
Common AOPs applicable to the degradation of phenolic compounds include:
Ozonation (O₃)
UV/H₂O₂ processes
Fenton reagent (Fe²⁺/H₂O₂)
Photocatalysis (e.g., with TiO₂) nih.govmdpi.com
The efficiency of these processes depends on factors such as pH, temperature, and the concentration of the oxidant and the pollutant. nih.gov For instance, the Fenton process has been noted as one of the fastest methods for phenol degradation, while ozonation can be more cost-effective. nih.govresearchgate.net In photocatalytic systems, such as those using titanium dioxide (TiO₂), the combination with an oxidant like hydrogen peroxide (H₂O₂) under UV irradiation has been shown to achieve high degradation and mineralization rates for phenol. mdpi.com
Table 1: Comparison of Advanced Oxidation Processes for Phenol Degradation
| Process | Description | Key Reactive Species | Typical Findings for Phenol |
|---|---|---|---|
| Fenton Reagent | Reaction of hydrogen peroxide with ferrous iron (Fe²⁺). | Hydroxyl Radical (•OH) | Reported to be the fastest degradation process. nih.govresearchgate.net |
| UV/H₂O₂ | Photolysis of hydrogen peroxide with UV light. | Hydroxyl Radical (•OH) | Shows high degradation rates among UV-based processes. nih.gov |
| Ozonation | Use of ozone (O₃) as a strong oxidant. | Ozone (O₃), Hydroxyl Radical (•OH) | Considered a cost-effective method. nih.govresearchgate.net |
| Photocatalysis (TiO₂) | UV irradiation of a semiconductor catalyst (e.g., TiO₂). | Hydroxyl Radical (•OH), Superoxide Radical (•O₂⁻) | Effective for degradation and mineralization, especially when combined with H₂O₂. mdpi.com |
Adsorption and Sorption Behavior in Soil and Sediment
The environmental mobility of this compound is significantly influenced by its adsorption and sorption to soil and sediment particles. The behavior of phenolic compounds in soil is governed by various factors, including the properties of the soil (organic matter content, clay mineralogy, pH) and the physicochemical properties of the compound itself. carnegiescience.edu
Adsorption of phenols onto soil components is often pH-dependent. mdpi.com In acidic conditions, phenolic compounds are typically in their neutral molecular form, and adsorption can be more effective. mdpi.com As the pH increases above the pKa of the phenol, the compound deprotonates to form a phenolate (B1203915) anion, which may experience electrostatic repulsion from negatively charged soil surfaces, thereby reducing adsorption. mdpi.com
Organic matter and clay minerals are primary binding phases for organic compounds in soil. carnegiescience.edu The aromatic character of this compound suggests it can interact with soil organic matter through mechanisms like partitioning and hydrophobic interactions. scirp.org The presence of polar functional groups (hydroxyl and amino groups) also allows for more specific interactions, such as hydrogen bonding with mineral surfaces or organic functional groups.
The adsorption process can be either exothermic or endothermic, depending on the specific adsorbent and environmental conditions. nih.govmdpi.com For example, some studies on phenol adsorption by shale soils and clays (B1170129) have shown the process to be endothermic, where higher temperatures favor adsorption. scirp.orgmdpi.com Conversely, other studies using activated carbon have reported exothermic adsorption, where lower temperatures are more favorable. nih.gov
Table 2: Factors Influencing the Adsorption of Phenolic Compounds in Soil and Sediment
| Factor | Influence on Adsorption | Mechanism/Rationale |
|---|---|---|
| Soil Organic Matter | Increases adsorption. carnegiescience.edu | Partitioning and hydrophobic interactions between the compound and organic carbon. |
| Clay Mineral Content | Increases adsorption. carnegiescience.edu | Surface interactions, including potential hydrogen bonding and cation exchange (especially for protonated amino groups). |
| pH | Adsorption is generally higher at lower pH. mdpi.com | At pH below the pKa, the neutral form of the phenol predominates, favoring adsorption. Above the pKa, the anionic phenolate form can be repelled by negatively charged soil surfaces. mdpi.com |
| Temperature | Variable (can increase or decrease adsorption). | The process can be endothermic (favored by higher temperatures) or exothermic (favored by lower temperatures) depending on the system. scirp.orgnih.gov |
| Water Content | Decreasing water content generally increases adsorption. carnegiescience.edu | Less competition from water molecules for adsorption sites. |
Methodologies for Tracking Environmental Fate
Tracking the environmental fate of this compound and its degradation products requires sensitive and selective analytical methods capable of detecting the compound at low concentrations in complex matrices such as water, soil, and sediment. The standard approach involves sample collection, extraction, cleanup, and instrumental analysis.
Several analytical techniques are well-established for the determination of phenols in environmental samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques. nih.govepa.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase configuration, is widely used for analyzing phenolic compounds. researchgate.netepa.gov Detection can be achieved using several methods:
UV-Vis Detection: Phenols absorb ultraviolet light, allowing for quantification. epa.gov
Fluorescence Detection: Offers higher sensitivity and selectivity for naturally fluorescent phenols or after derivatization.
Electrochemical Detection (EC): Provides excellent sensitivity and selectivity for electrochemically active compounds like phenols. researchgate.net
Gas Chromatography (GC): GC is another powerful technique, often coupled with a mass spectrometer (MS) for definitive identification and quantification.
Flame Ionization Detector (FID): A common detector for organic compounds. nih.govepa.gov
Mass Spectrometry (MS): Provides structural information, enabling the identification of the parent compound and its transformation products. nih.gov
For analysis by GC, phenolic compounds often require derivatization to increase their volatility and thermal stability. epa.gov This can involve converting the hydroxyl group into a less polar ether or ester. Sample preparation is a critical step and typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the environmental matrix. researchgate.net
Table 3: Common Analytical Methods for Phenolic Compounds in Environmental Samples
| Technique | Detector | Sample Preparation | Typical Application | Reference |
|---|---|---|---|---|
| HPLC | UV, Fluorescence, Electrochemical | Direct injection (for water), Solid-Phase Extraction (SPE) | Analysis of water samples for phenol and substituted phenols. researchgate.netepa.gov | researchgate.netepa.gov |
| GC | Flame Ionization (FID), Mass Spectrometry (MS) | Solvent extraction, derivatization may be required. | Analysis of water, soil, and air samples. MS provides confirmation of identity. nih.govepa.gov | nih.govepa.gov |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of substituted aminophenols, particularly meta-isomers like 3-(Ethylmethylamino)phenol, has traditionally been challenging due to the ortho/para directing nature of the hydroxyl and amino functional groups. Future research will likely focus on developing more efficient and highly selective synthetic routes.
Promising areas for investigation include:
Advanced Catalytic Systems: While transition metal-catalyzed cross-coupling reactions are common for producing aminophenols, there is a pressing need for more robust and efficient methods. nih.gov Future work could explore novel copper- and palladium-based catalytic systems for C-N and C-O bond formation, potentially offering higher yields and better regioselectivity. nih.gov For instance, the development of Cu-catalyzed cascade reactions, which have shown success in preparing other meta-aminophenol derivatives, could be adapted for the synthesis of this compound. nih.gov
Catalytic Hydrogenation: One-pot catalytic hydrogenation of precursors like nitrobenzene (B124822) has emerged as a greener alternative to traditional reduction methods that produce significant waste. ias.ac.inacs.org Research into advanced platinum or bimetallic catalysts could optimize the selective synthesis of aminophenols. ias.ac.inrsc.org Adapting these single-step hydrogenation and in-situ rearrangement processes for N-alkylated aminophenols presents a significant opportunity.
Flow Chemistry and Process Intensification: Moving from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. Future studies should investigate the translation of optimized catalytic reactions for this compound synthesis into continuous flow reactor systems.
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Advanced Transition Metal Catalysis | High selectivity, functional group tolerance. nih.gov | Catalyst cost, removal of metal residues. |
| One-Pot Catalytic Hydrogenation | Atom economy, reduced waste streams. ias.ac.in | Control of selectivity, catalyst deactivation. |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control. | Reactor design, optimization of residence time and temperature. |
Discovery of Unprecedented Reactivity Patterns and Transformations
The dual functionality of the phenol (B47542) and tertiary amine groups in this compound offers a rich landscape for discovering new chemical reactions. Future research should venture beyond known transformations to uncover novel reactivity.
Cross-Dehydrogenative Coupling (CDC): Recent advances have demonstrated the copper-catalyzed C2-site selective amination of p-aminophenol derivatives, proceeding without pre-functionalization of the coupling partners. rsc.org Exploring similar CDC reactions with this compound could lead to the direct formation of more complex derivatives by forming new C-N bonds at specific positions on the aromatic ring, a process that is highly desirable for its atom economy. rsc.org
Porphyrin Conjugation: The reaction of similar compounds, like 3-(diethylamino)phenol, with formylporphyrins has been explored to create new porphyrin-rosamine conjugates. researchgate.net Investigating the reactivity of this compound in this context could yield novel photosensitizers with unique spectroscopic properties for applications in photodynamic therapy or materials science. researchgate.net
Polymerization and Material Synthesis: The phenolic hydroxyl and the aromatic ring are reactive sites for polymerization. Research into the controlled polymerization of this compound could yield novel polymers. For example, poly(m-aminophenol) has been synthesized and used in nanocomposites for environmental remediation, suggesting that polymers derived from its N-alkylated counterparts could possess interesting properties for chelation and adsorption. nih.gov
Integration into Advanced Functional Materials Beyond Existing Applications
Aminophenol derivatives are foundational in industries like dyes, pharmaceuticals, and photography. researchgate.net However, the unique electronic and structural features of this compound could allow its integration into next-generation materials.
Smart Coatings and Sensors: Para-aminophenol (PAP) is a precursor for azo dyes used as pigments and is also explored for creating smart, responsive coatings. kajay-remedies.com Future research could focus on synthesizing novel dyes from this compound and incorporating them into polymer matrices to create materials that respond to stimuli such as temperature, pH, or light.
Corrosion Inhibitors: PAP derivatives are effective corrosion inhibitors, functioning by scavenging reactive oxygen species and forming a protective layer on metal surfaces. kajay-remedies.com The specific electronic properties conferred by the ethylmethylamino group could enhance this inhibitory action. Systematic studies on the performance of this compound as a corrosion inhibitor for various metals and alloys are warranted.
Organic Electronics: Substituted phenols and anilines are building blocks for organic semiconductors and components in devices like OLEDs. mdpi.com The potential for this compound to act as a charge-transporting moiety or a precursor for electronically active polymers is an exciting, yet unexplored, avenue of research.
Development of Sustainable and Circular Chemistry Approaches for Aminophenol Compounds
The principles of green chemistry are paramount for the future of chemical manufacturing. researchgate.netmdpi.com Research in this area should encompass the entire lifecycle of aminophenol compounds.
Greener Synthetic Routes: A primary focus should be on replacing hazardous reagents and solvents. nih.gov This includes using methanol (B129727) as a green methylating agent instead of toxic alternatives like dimethyl sulfate, or employing water as a reaction medium. nih.govrsc.org Catalytic transfer hydrogenation using formic acid as a hydrogen source is another sustainable method that has been applied to nitrobenzene reduction and could be adapted. rsc.org
Renewable Feedstocks: A long-term goal is to move away from petrochemical feedstocks. Natural phenols, which are abundant in biomass like lignin, could potentially be converted into aminophenol derivatives through innovative synthetic strategies. nih.gov
Degradation and Recyclability: Designing aminophenol-based materials, such as polymers or dyes, with degradation in mind is crucial for a circular economy. nih.gov Future work could involve incorporating cleavable linkages into polymer backbones or developing efficient catalytic methods for depolymerization and monomer recovery.
Multidisciplinary Research Opportunities (e.g., interfacing with supramolecular chemistry, advanced catalysis)
The intersection of different chemical disciplines can often lead to the most significant breakthroughs. For this compound, the interface between supramolecular chemistry and catalysis is particularly promising.
Supramolecular Catalysis: Aminophenols are known to form predictable hydrogen-bonded structures, or "supramolecular synthons". acs.org These self-assembled architectures could be used as microreactors or templates to control the selectivity of reactions. Host-guest chemistry, where a catalyst is encapsulated within a supramolecular host, can enhance reaction rates and control product formation in ways not possible in bulk solution. springernature.comwikipedia.org Future research could design supramolecular assemblies based on this compound to catalyze specific transformations.
Catalyst Design and Stabilization: The principles of supramolecular chemistry can be used to design more robust and efficient catalysts. For example, metal nanoparticles, which are effective catalysts for hydrogenation reactions, can be stabilized within supramolecular frameworks or by host molecules to prevent aggregation and improve recyclability. springernature.comresearchgate.net This approach could lead to highly active and reusable catalysts for the synthesis of this compound itself.
| Interdisciplinary Field | Research Opportunity | Potential Impact |
| Supramolecular Chemistry | Using aminophenol-based synthons as templates for selective reactions. acs.orgwikipedia.org | Unprecedented control over reaction selectivity and stereochemistry. |
| Advanced Catalysis | Developing host-guest systems where the aminophenol is the substrate or part of the catalyst. springernature.com | Mimicking enzymatic efficiency and selectivity in synthetic systems. |
| Materials Science | Creating self-assembling functional materials based on supramolecular interactions. palmanslab.nl | Development of smart materials with tunable properties. |
Addressing Gaps in Fundamental Mechanistic Understanding
A deep understanding of reaction mechanisms is essential for optimizing existing processes and discovering new ones. For many of the potential reactions involving this compound, the precise mechanisms are not yet elucidated.
Kinetic and In-Silico Studies: While the mechanism for the acylation of p-aminophenol is reasonably understood, detailed kinetic studies on reactions involving this compound are lacking. researchgate.netacs.org Future work should employ experimental kinetics, isotopic labeling, and computational modeling (like Density Functional Theory) to map out the reaction pathways and transition states for its synthesis and subsequent transformations.
Elucidating Catalytic Cycles: For novel catalytic reactions, such as the cross-dehydrogenative couplings mentioned earlier, a key research gap is the detailed understanding of the catalytic cycle. rsc.org This involves identifying the active catalytic species, intermediate structures, and rate-determining steps. Such fundamental knowledge is crucial for the rational design of more efficient catalysts.
Role of Non-Covalent Interactions: In supramolecular-mediated catalysis, the exact role of non-covalent interactions (hydrogen bonding, π-π stacking) in stabilizing transition states and directing reactivity needs to be thoroughly investigated. wikipedia.org Spectroscopic and computational studies will be vital in clarifying these subtle but powerful effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Ethylmethylamino)phenol, and how can purity be optimized?
- Synthesis typically involves nucleophilic substitution or reductive amination of 3-aminophenol derivatives. For example, alkylation of 3-aminophenol with ethylmethyl halides under basic conditions (e.g., NaHCO₃) can yield the target compound. Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and spectroscopic validation (¹H/¹³C NMR, LC-MS) .
- Key Challenge : Avoiding over-alkylation. Use controlled stoichiometry and low temperatures to suppress side reactions.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- X-ray crystallography reveals molecular packing and hydrogen-bonding patterns, critical for understanding solubility and reactivity. For structurally similar compounds (e.g., 3-(diethylamino)phenol), intermolecular O–H⋯O hydrogen bonds form four-membered rings in the crystal lattice .
- Spectroscopy : FT-IR identifies N–H and O–H stretches, while UV-Vis assesses electronic transitions influenced by the ethylmethylamino group’s electron-donating effects .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Phenolic compounds are prone to oxidation. Stability studies should use argon-purged solvents and antioxidants (e.g., BHT) during storage. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify decomposition products .
Advanced Research Questions
Q. How do computational methods (DFT, MD) aid in predicting the reactivity and pharmacological potential of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier orbitals (HOMO/LUMO), which correlate with redox behavior and interaction with biological targets like enzymes or receptors. For example, the ethylmethylamino group’s electron density distribution may influence binding to neurotransmitter transporters .
- Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability, critical for pharmacokinetic profiling .
Q. How can contradictions in kinetic data for radical reactions involving phenolic derivatives be resolved?
- Conflicting rate constants for reactions with hydroxyl radicals (·OH) or hydrated electrons (eₐq⁻) may arise from solvent polarity or competing pathways. Use pulse radiolysis to measure transient intermediates and validate mechanisms via Arrhenius plots. For phenolic analogs, ·OH addition to the aromatic ring dominates over H-abstraction from the –NH– group .
Q. What strategies address discrepancies in reported bioactivity data for ethylmethylamino-substituted phenols?
- Variability in cell-based assays (e.g., neuroactivity studies) may stem from differences in cell lines (primary vs. immortalized) or metabolite interference. Standardize protocols using in vitro models (e.g., SH-SY5Y neurons) with LC-MS/MS confirmation of compound integrity .
- Example : Conflicting IC₅₀ values for γ-secretase inhibition could reflect assay sensitivity to Aβ peptide aggregation states .
Q. How does the crystal packing of this compound derivatives influence their solid-state reactivity?
- Hydrogen-bonding networks (e.g., O–H⋯O vs. O–H⋯N) affect dissolution rates and mechanochemical reactivity. For 3-(diethylamino)phenol, O–H⋯O interactions create rigid lattices, reducing thermal mobility compared to N-acceptor systems .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Reference |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
